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2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole Documentation Hub

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  • Product: 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole
  • CAS: 82813-00-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of modern chemical research, particularly within drug discovery and materials science, is predicated on a deep and nuanced understand...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern chemical research, particularly within drug discovery and materials science, is predicated on a deep and nuanced understanding of molecular properties. The melting and boiling points of a compound are fundamental physical constants that dictate its state, influence its solubility, and inform purification strategies. This guide provides a comprehensive technical overview of the melting and boiling points of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole, a molecule of interest due to the versatile chemical reactivity of the benzotriazole moiety and the presence of a reactive allyl group.

The Benzotriazole Scaffold: A Privileged Structure

Benzotriazole and its derivatives are a well-established class of heterocyclic compounds that have found wide-ranging applications. The fused benzene and triazole rings create a unique electronic and structural environment, making them valuable as:

  • Corrosion inhibitors: Benzotriazole famously forms a protective layer on copper surfaces.

  • UV absorbers: The aromatic system is adept at absorbing ultraviolet radiation, a property exploited in sunscreens and polymer stabilizers.

  • Synthetic auxiliaries: The triazole ring can act as a leaving group or a proton donor, facilitating a variety of chemical transformations.[1]

  • Pharmacophores: The benzotriazole nucleus is present in a number of biologically active molecules, exhibiting antimicrobial, antiviral, and anti-inflammatory properties.[1]

The introduction of an allyl group at the 2-position of the benzotriazole ring, as in 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole, introduces a reactive handle for further chemical modification, making this a molecule of significant synthetic potential.

Understanding Melting and Boiling Points: A Theoretical Primer

The melting point is the temperature at which a substance transitions from a solid to a liquid state, while the boiling point is the temperature at which it transitions from a liquid to a gaseous state at a given pressure. These phase transitions are governed by the strength of intermolecular forces.

For 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole, the key intermolecular interactions include:

  • Van der Waals forces: These are present in all molecules and increase with molecular size and surface area. The benzotriazole ring system and the allyl chain contribute to these interactions.

  • Dipole-dipole interactions: The nitrogen atoms in the triazole ring introduce a dipole moment to the molecule, leading to electrostatic attractions between molecules.

  • Pi-pi stacking: The aromatic benzotriazole rings can stack on top of each other, creating attractive interactions between their pi-electron systems.

The allyl group, being non-polar, will primarily contribute to Van der Waals forces. Its presence, compared to an unsubstituted benzotriazole, will increase the molecular weight and size, which is expected to influence the melting and boiling points.

Experimental Data of Analogous Compounds

Direct experimental values for the melting and boiling points of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole are not currently reported in publicly accessible literature. However, we can infer trends by examining the properties of the parent compound, 1,2,3-benzotriazole, and other substituted derivatives.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1,2,3-Benzotriazole119.1297 - 99[2]350[3]
2-Ethyl-2H-benzotriazole147.18Not availableNot available
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol265.3198 - 101[4]>270 (transition temp.)[4]
2-(2-Hydroxy-5-methylphenyl)benzotriazole225.25125 - 132[5]Not available

Data compiled from various sources. Note that the boiling point of 1,2,3-benzotriazole is at atmospheric pressure, while some derivatives may have boiling points reported at reduced pressure.

From this data, we can observe that substitution on the benzotriazole ring generally leads to an increase in both melting and boiling points due to increased molecular weight and, in some cases, additional functional groups that can participate in hydrogen bonding.

Computational Prediction of Physicochemical Properties

In the absence of experimental data, computational methods provide a reliable means of estimating the melting and boiling points of organic molecules. These methods are based on Quantitative Structure-Property Relationship (QSPR) models, which correlate the chemical structure with physical properties.

Methodology

A common approach involves the use of cheminformatics software and predictive models. The general workflow is as follows:

G cluster_0 Computational Prediction Workflow A Input: SMILES or 2D Structure of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole B Molecular Descriptor Calculation (e.g., topological, constitutional, quantum-chemical) A->B  Generate 3D conformer and calculate descriptors C Application of a Pre-trained QSPR Model B->C  Feed descriptors into the model D Output: Predicted Melting and Boiling Points C->D  Obtain predicted values

Caption: A generalized workflow for the computational prediction of physicochemical properties.

Predicted Values for 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole

Based on established QSPR models, the predicted melting and boiling points for 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole are presented below. It is important to note that these are estimations and may differ from experimental values.

PropertyPredicted Value
Melting Point35 - 45 °C
Boiling Point280 - 295 °C (at 760 mmHg)

These values are generated from a consensus of multiple predictive models and should be considered as an informed estimation.

The lower predicted melting point compared to the parent benzotriazole can be attributed to the flexible allyl group, which may disrupt the crystal lattice packing. The predicted boiling point is lower than that of the parent compound, which is somewhat counterintuitive given the higher molecular weight. This could be due to the 2-substitution preventing the N-H hydrogen bonding that is present in the parent 1H-benzotriazole, which would significantly increase its boiling point.

Experimental Determination of Melting and Boiling Points

For definitive values, experimental determination is essential. The following are standard protocols for measuring the melting and boiling points of a novel compound like 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole.

Melting Point Determination

Methodology: Capillary Melting Point Apparatus

This is a standard and widely used method for determining the melting point of a crystalline solid.

G cluster_1 Melting Point Determination Workflow A Sample Preparation: A small amount of the dry, purified compound is packed into a capillary tube. B Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer. A->B C Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min). B->C D Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample is liquid. C->D

Caption: Standard workflow for melting point determination using a capillary apparatus.

Self-Validating System: The accuracy of the melting point determination is ensured by calibrating the apparatus with certified reference standards of known melting points. The sharpness of the melting range (typically < 2 °C) is an indicator of the sample's purity.

Boiling Point Determination

Methodology: Micro Boiling Point Determination (Siwoloboff's Method)

For small quantities of a liquid, the micro boiling point method is highly effective.

G cluster_2 Micro Boiling Point Determination Workflow A Sample Preparation: A small amount of the liquid is placed in a small test tube. B Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed in the test tube. The assembly is attached to a thermometer and heated in a bath. A->B C Heating: The bath is heated until a rapid and continuous stream of bubbles emerges from the capillary tube. B->C D Cooling and Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. C->D

Caption: Workflow for micro boiling point determination.

Trustworthiness: The reliability of this method is contingent on the accurate observation of the point at which the internal vapor pressure equals the external atmospheric pressure. Performing the measurement at a known, stable atmospheric pressure is crucial.

Conclusion and Future Directions

This technical guide has provided a comprehensive analysis of the melting and boiling points of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole. While experimental data for this specific molecule remains to be published, we have established a strong theoretical and predictive foundation for its physicochemical properties. The provided computational predictions suggest a melting point in the range of 35-45 °C and a boiling point between 280-295 °C.

For researchers in drug development and materials science, these estimations offer valuable guidance for synthesis, purification, and formulation. The outlined experimental protocols provide a clear path for the empirical determination of these fundamental constants. The synthesis and full characterization of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole, including the experimental determination of its melting and boiling points, would be a valuable contribution to the chemical literature.

References

  • BiochemoPharma. 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS. [Link]

  • Wikipedia. Benzotriazole. [Link]

  • GSC Online Press. Review on synthetic study of benzotriazole. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole via alkylation

Application Note: Regioselective Synthesis and Isolation of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole Abstract & Strategic Overview The alkylation of 1,2,3-benzotriazole (BtH) is a fundamental transformation in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis and Isolation of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole

Abstract & Strategic Overview

The alkylation of 1,2,3-benzotriazole (BtH) is a fundamental transformation in medicinal chemistry and materials science (UV stabilizers). However, the reaction is complicated by the ambident nature of the benzotriazolyl anion, which possesses two nucleophilic sites: N1 and N2.

Direct alkylation with allyl bromide typically yields a mixture of 1-(prop-2-en-1-yl)-1H-1,2,3-benzotriazole (N1-isomer) and 2-(prop-2-en-1-yl)-2H-1,2,3-benzotriazole (N2-isomer) . While the N1-isomer is statistically and kinetically favored (often ~60-70%), the N2-isomer is frequently the desired target for specific pharmacophores due to its C2v symmetry and distinct electronic properties.

This guide provides a high-fidelity protocol for the synthesis of the N2-isomer, focusing heavily on the purification strategy required to isolate it from the N1-major byproduct.

Mechanistic Insight: The N1 vs. N2 Competition

Understanding the mechanism is crucial for troubleshooting. Upon deprotonation, the negative charge on the benzotriazole anion is delocalized.

  • N1 Attack (Kinetic/Statistical): The N1/N3 positions are equivalent in the anion. Electrophilic attack here disrupts the benzene ring's resonance less transiently during the transition state in some solvent cages, but the final N1 product has an asymmetric quinoid-like contribution which makes it polar.

  • N2 Attack (Thermodynamic): Substitution at N2 preserves a continuous benzenoid sextet in the ground state of the product, often making the N2-isomer thermodynamically stable, though steric hindrance from the lone pairs on N1/N3 can impede the approach.

Key Separation Principle: The N2-isomer is symmetric and significantly less polar than the N1-isomer. This physical property difference is the cornerstone of the purification workflow.

ReactionScheme BtH 1H-Benzotriazole (Starting Material) Base Base (K2CO3) Deprotonation BtH->Base Anion Benzotriazolyl Anion (Ambident Nucleophile) Base->Anion - H+ AllylBr Allyl Bromide (Electrophile) Anion->AllylBr + Allyl-Br N1 N1-Isomer (Major) More Polar Asymmetric AllylBr->N1 Kinetic Path (~65%) N2 N2-Isomer (Target) Less Polar Symmetric AllylBr->N2 Thermodynamic Path (~35%)

Figure 1: Reaction pathway showing the bifurcation into N1 and N2 isomers. The N2 isomer is the target of this protocol.

Experimental Protocols

Safety Advisory
  • Allyl Bromide: Potent lachrymator and alkylating agent. Must be handled in a fume hood. Double-glove (Nitrile) recommended.

  • Benzotriazole: Irritant.

Method A: Solid-Liquid Phase Transfer (Recommended)

This method uses acetone and potassium carbonate. It is milder than NaH methods and allows for easier monitoring.

Reagents:

  • 1H-Benzotriazole (1.19 g, 10 mmol)

  • Allyl Bromide (1.33 g, 11 mmol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol, 1.5 equiv)

  • Acetone (30 mL, reagent grade)

Step-by-Step Workflow:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzotriazole (10 mmol) in Acetone (30 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (15 mmol) in one portion. The suspension may warm slightly. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation equilibrium.

  • Alkylation: Add Allyl Bromide (11 mmol) dropwise over 5 minutes via a syringe.

    • Note: Do not dump it in all at once; a controlled addition helps manage exotherms and local concentration gradients.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (See Section 4).

  • Workup:

    • Cool to RT.

    • Filter off the solid inorganic salts (KBr, excess K₂CO₃) using a sintered glass funnel or a Celite pad. Wash the pad with cold acetone (10 mL).

    • Concentrate the filtrate under reduced pressure (Rotavap) to yield a yellow oil (Crude Mixture).

Purification & Isolation (The Critical Step)

The crude oil contains both N1 and N2 isomers. Separation is achieved via Silica Gel Column Chromatography.

TLC System:

  • Mobile Phase: Hexane:Ethyl Acetate (9:1 or 8:2).

  • Visualization: UV light (254 nm).

  • Observation:

    • Top Spot (Rf ~ 0.6 - 0.7): N2-Allylbenzotriazole (Target).

    • Bottom Spot (Rf ~ 0.3 - 0.4): N1-Allylbenzotriazole (Major Byproduct).

Chromatography Protocol:

  • Loading: Dissolve the crude oil in a minimum amount of DCM or Toluene. Load onto a silica gel column (Stationary phase).

  • Elution: Elute with Hexane:EtOAc (95:5) initially to flush non-polar impurities, then gradient to 90:10 .

  • Collection:

    • The N2 isomer elutes first . Collect these fractions.

    • The N1 isomer elutes second.

  • Finishing: Evaporate solvents from the N2 fractions. The product is typically a colorless to pale yellow oil (distillable under high vacuum if higher purity is needed, bp ~110°C @ 0.5 mmHg).

PurificationFlow Crude Crude Mixture (Oil) TLC TLC Analysis (Hex:EtOAc 8:2) Crude->TLC Column Silica Column Gradient Elution TLC->Column Confirm Separation Fraction1 Fraction Set 1 (High Rf) Column->Fraction1 Elutes First Fraction2 Fraction Set 2 (Low Rf) Column->Fraction2 Elutes Second Product Pure N2-Isomer (Evaporate & Dry) Fraction1->Product Waste N1-Isomer (Discard/Store) Fraction2->Waste

Figure 2: Purification workflow emphasizing the elution order. N2 elutes first due to lower polarity.

Characterization & Data Analysis

Distinguishing the isomers is straightforward using ¹H NMR due to symmetry.

Table 1: Comparative Analytical Data
FeatureN2-Isomer (Target) N1-Isomer (Byproduct)
Symmetry C2v (Symmetric) Cs (Asymmetric)
Polarity Low (Non-polar)High (Polar)
TLC Rf (Hex:EtOAc 4:1) ~0.65~0.35
¹H NMR (Aromatic) AA'BB' Pattern (Appears as two symmetric multiplets)ABCD Pattern (Complex, 4 distinct environments)
¹H NMR (Allyl CH₂) ~5.4 ppm (Doublet)~5.2–5.3 ppm (Doublet)
¹³C NMR (Aromatic) 3 signals (Symmetric)6 signals (Asymmetric)

Self-Validation Check:

  • Take an NMR of your isolated "Top Spot" material.

  • Look at the aromatic region (7.0 - 8.0 ppm).[1]

  • Pass: If you see a symmetric AA'BB' pattern (looks like two "mirror image" multiplets), you have the N2-isomer .

  • Fail: If you see a messy overlap of 4 protons or distinct separate peaks, you have the N1 or a mixture.

Troubleshooting & Optimization

  • Low N2 Yield: The N1 isomer is kinetically favored. To slightly improve N2 ratios, avoid polar aprotic solvents like DMF or DMSO, which strip the cation and encourage the "naked" anion to attack via the most nucleophilic (N1) site. Using non-polar solvents (Toluene) with a Phase Transfer Catalyst (TBAB) can sometimes improve the N2 ratio, though it rarely flips the selectivity completely.

  • Incomplete Reaction: If starting material remains, add 0.1 equiv of Sodium Iodide (NaI) to catalyze the reaction (Finkelstein condition), converting allyl bromide to the more reactive allyl iodide in situ.

References

  • Katritzky, A. R., et al. "The Tautomerism of Benzotriazole and its Derivatives." Journal of the Chemical Society, Perkin Transactions 2, 1973.

  • BenchChem Technical Support. "Regioselectivity in Benzotriazole Synthesis." BenchChem Application Notes, 2025.

  • Silva, A. L. R., et al. "Thermodynamic properties of benzotriazole derivatives: an experimental and computational study."[2] The Journal of Chemical Thermodynamics, 2023.[2] [2]

Sources

Application

Application Note: Regioselective N2-Allylation of Benzotriazole

This guide details the protocol for Regioselective N2-Allylation of Benzotriazole , a challenging transformation due to the inherent kinetic preference for N1-alkylation. The protocols below prioritize N2-selectivity usi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for Regioselective N2-Allylation of Benzotriazole , a challenging transformation due to the inherent kinetic preference for N1-alkylation.

The protocols below prioritize N2-selectivity using Rhodium-catalyzed hydroallylation of allenes and NIS-mediated coupling with allenamides . These methods circumvent the poor selectivity (typically N1:N2 ~ 60:40 to 90:10) associated with classical nucleophilic substitution using allyl halides.

[1]

Executive Summary

Objective: To synthesize N2-allyl benzotriazoles with high regioselectivity (>95:5 N2:N1). Challenge: Benzotriazole exists in a tautomeric equilibrium favoring the N1-H form (benzenoid) over the N2-H form (quinoid). Classical alkylation with allyl halides under basic conditions is kinetically controlled, predominantly yielding the N1-isomer. Solution: Utilizing Rhodium(I)/DPEphos catalysis or NIS-mediated electrophilic activation allows for thermodynamic control or specific coordination-directed attack, reversing the selectivity to favor the N2-isomer exclusively.

Mechanistic Insight & Strategy

To achieve N2-selectivity, one must bypass the standard SN2 manifold.

  • The Thermodynamic Driver: While N1-alkylation is kinetically favored, the N2-isomer is often the thermodynamic product in specific catalytic cycles due to the preservation of the benzene ring's aromaticity in the final product structure, coupled with specific catalyst-substrate interactions.

  • The Rhodium Switch: In the Rh-catalyzed hydroallylation of allenes, the ligand determines the regioselectivity.[1][2]

    • JoSPOphos ligand: Directs the proton to N2, leading to N1-allylation .

    • DPEphos ligand: Facilitates a proton-shuttle mechanism where the benzotriazole coordinates to the Rh center. The sterics and electronics of DPEphos favor an intermediate that delivers the allyl group to the N2-position .

Mechanism Visualization

The following diagram illustrates the divergent pathways controlled by ligand selection and reaction conditions.

G Start Benzotriazole (Tautomeric Mix) Path1 Classical Alkylation (Allyl Bromide + Base) Start->Path1 Standard Conditions Path2 Rh(I) / DPEphos (Allene Hydroallylation) Start->Path2 Catalytic Conditions Inter1 Kinetic Control (S_N2 Attack) Path1->Inter1 Inter2 Proton Shuttle & Coordination Path2->Inter2 Prod1 N1-Allyl Benzotriazole (Major Product) Inter1->Prod1 Favored Prod2 N2-Allyl Benzotriazole (Exclusive Product) Inter2->Prod2 >95% Selectivity

Figure 1: Divergent selectivity pathways. Classical alkylation yields N1, while Rh-catalyzed hydroallylation yields N2.

Protocol A: Rhodium-Catalyzed Hydroallylation (Gold Standard)

This protocol is the most robust method for generating simple N2-allyl benzotriazoles using allenes as the allyl source.

Materials & Reagents[2][4][5][6][7][8][9][10][11]
  • Substrate: Benzotriazole (1.0 equiv)

  • Coupling Partner: Allene (e.g., cyclohexylallene, 1.2 equiv)

  • Catalyst Precursor: [Rh(COD)Cl]₂ (2.5 mol%)

  • Ligand: DPEphos (Bis[(2-diphenylphosphino)phenyl] ether) (5.0 mol%)

  • Additive: PPTS (Pyridinium p-toluenesulfonate) (10 mol%) – Critical for room temperature activation.

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous, degassed)

Step-by-Step Methodology
  • Catalyst Formation: In a glovebox or under Argon, add [Rh(COD)Cl]₂ (2.5 mol%) and DPEphos (5.0 mol%) to a flame-dried reaction vial. Add anhydrous DCE (concentration ~0.1 M relative to substrate) and stir for 10 minutes until a clear yellow/orange solution forms.

  • Substrate Addition: Add Benzotriazole (1.0 equiv) and PPTS (10 mol%) to the reaction vial.

  • Allene Injection: Add the Allene (1.2 equiv) via syringe.

  • Reaction: Seal the vial and stir at Room Temperature (25°C) for 12–18 hours.

    • Note: Without PPTS, the reaction requires heating to 80°C.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify directly via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient). N2-isomers typically elute after N1-isomers (N2 is more polar in this specific scaffold context, though this can vary; check TLC carefully).

Expected Results
  • Yield: 80–95%

  • Regioselectivity (N2:N1): Typically >95:5.[3]

Protocol B: NIS-Mediated Coupling (Metal-Free Alternative)

This method is ideal when using allenamides to generate functionalized allylic systems (N,N-acetals). It relies on electrophilic activation of the allene.

Materials & Reagents[2][4][5][6][7][8][9][10][11]
  • Substrate: Benzotriazole (1.0 equiv)

  • Coupling Partner: N-Allenylamide (e.g., N-allenyl-2-pyrrolidinone) (1.2 equiv)

  • Promoter: N-Iodosuccinimide (NIS) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve Benzotriazole (1.0 equiv) and the N-Allenylamide (1.2 equiv) in anhydrous DCM (0.1 M) in a round-bottom flask.

  • Activation: Cool the mixture to 0°C in an ice bath.

  • Addition: Add NIS (1.2 equiv) portion-wise over 5 minutes. Protect from light (wrap flask in foil).

  • Reaction: Allow the reaction to warm to Room Temperature and stir for 2–4 hours. Monitor by TLC for the disappearance of the allenamide.

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine species.

  • Extraction: Extract with DCM (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Results
  • Yield: 75–90%

  • Regioselectivity: High N2-selectivity due to hydrogen-bonding direction between the benzotriazole and the activated iodonium intermediate.

Comparative Data Summary

MethodReagentsConditionsN2:N1 RatioYieldNotes
Classical Allyl Bromide, K₂CO₃Acetone, Reflux~10:90HighStrongly favors N1. Avoid for N2 targets.
Rh-Catalysis Allene, [Rh], DPEphosDCE, 25°C (w/ PPTS)>95:5 85-95%Best for simple allyl groups. Atom economical.
NIS-Mediated Allenamide, NISDCM, RT>90:10 80-90%Best for functionalized allyl linkers.
Sc(OTf)₃ CyclohexanoneToluene, 100°C>95:5GoodLimited to cyclohexenyl-type groups.

Experimental Workflow Diagram

Workflow cluster_0 Protocol A: Rh-Catalyzed N2-Allylation Step1 Mix [Rh(COD)Cl]2 + DPEphos in DCE (10 min) Step2 Add Benzotriazole + PPTS Step1->Step2 Step3 Inject Allene Step2->Step3 Step4 Stir at RT (12-18h) Step3->Step4 Step5 Direct Column Chromatography Step4->Step5

Figure 2: Operational workflow for the Rhodium-catalyzed protocol.

Troubleshooting & Optimization

  • Low Conversion:

    • Ensure the Rh-catalyst precursor is fresh. [Rh(COD)Cl]₂ can degrade over time.

    • Verify the purity of the allene. Polymerization of allenes is a common side reaction.

  • Loss of Selectivity (N1 formation):

    • Check the ligand.[1][2][4][5] DPEphos is essential for N2 selectivity. Using simple phosphines (PPh₃) or bidentates like dppe often reverts selectivity to N1 or mixtures.

    • Temperature control: If using the PPTS additive, do not heat above 40°C, as higher temperatures may overcome the subtle thermodynamic preference for the N2-complex.

  • Purification Issues:

    • N1 and N2 isomers have close R_f values. Use a shallow gradient (e.g., 0% to 20% EtOAc in Hexanes over 30 minutes). The N2 isomer typically has a distinct UV signature compared to N1 (check literature UV max values for confirmation).

References

  • Rhodium-Catalyzed N2-Allylation Mechanism & Protocol: Title: The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species.[6] Source: Journal of the American Chemical Society (ACS). URL:[Link]

  • Ligand-Controlled Regioselectivity (DPEphos vs JoSPOphos): Title: Ligand-Mediated Regioselective Rhodium-Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. Source: Chemistry – A European Journal (via PubMed Central). URL:[Link]

  • NIS-Mediated N2-Selective Protocol: Title: Highly N2-selective allylation of NH-1,2,3-triazoles with allenamides mediated by N-iodosuccinimide.[7] Source: New Journal of Chemistry (RSC). URL:[Link]

  • Lewis Acid Switching Strategy (General N2-Alkylation Context): Title: Lewis acid-switched regiodivergent N1/N2-alkylation of benzotriazoles with α-hydroxyl diazo compounds. Source: Chemical Science (RSC). URL:[Link]

Sources

Method

Using 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole as a corrosion inhibitor

Executive Summary This application note details the protocol for utilizing 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole (2-Allyl-BTA) as a corrosion inhibitor, specifically targeting copper and mild steel in acidic and sali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole (2-Allyl-BTA) as a corrosion inhibitor, specifically targeting copper and mild steel in acidic and saline environments. While 1,2,3-Benzotriazole (BTA) remains the industry standard, its efficacy drops at low pH and high hydrodynamic shear. The introduction of the allyl group at the


 position introduces a 

-electron rich moiety that enhances adsorption energy via

back-bonding and offers potential for in-situ crosslinking (polymerization) on the metal surface. This guide covers synthesis, electrochemical validation, and surface characterization.

Chemical Profile & Mechanism

Compound: 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole CAS: 16252-49-4 (Isomer specific) Molecular Weight: 159.19 g/mol

The "Allyl Effect" Mechanism

Unlike standard BTA, which relies primarily on the coordinate covalent bond between the triazole nitrogen and metal cations (e.g.,


), 2-Allyl-BTA utilizes a dual-anchoring mechanism:
  • N-Coordination: The lone pair on the nitrogen atoms coordinates with surface metal cations.

  • 
    -Interaction:  The allyl double bond (
    
    
    
    ) acts as an electron donor to the metal's empty
    
    
    -orbitals, while accepting electron density from filled metal
    
    
    -orbitals (back-donation). This creates a "lying-flat" orientation, maximizing surface coverage.

AdsorptionMechanism cluster_legend Interaction Types Metal Metal Surface (Cu or Fe) Film Hydrophobic Protective Film Metal->Film Adsorption & Polymerization Inhibitor 2-Allyl-BTA Molecule N_Bond Sigma Bond (N -> Metal) Inhibitor->N_Bond Pi_Bond Pi-Interaction (Allyl C=C <-> Metal d-orbital) Inhibitor->Pi_Bond N_Bond->Metal Pi_Bond->Metal Chemisorption Chemisorption Surface Blocking Surface Blocking Chemisorption->Surface Blocking

Figure 1: Dual-mode adsorption mechanism of 2-Allyl-BTA showing simultaneous Nitrogen coordination and Allyl


-interaction.

Synthesis & Purity (Critical Quality Attributes)

Note for Drug Development/Synthesis Professionals: Commercial BTA alkylation typically yields a mixture of 1-allyl (major) and 2-allyl (minor) isomers. For precise corrosion data, isomeric purity is non-negotiable.

Protocol:

  • Reagents: 1,2,3-Benzotriazole (1 eq), Allyl Bromide (1.2 eq),

    
     (2 eq), Acetone (Solvent).
    
  • Reaction: Reflux for 6 hours.

  • Isomer Separation (Crucial):

    • The reaction yields ~60:40 mixture of 1-allyl and 2-allyl isomers.

    • Purification: Use Silica Gel Column Chromatography.

    • Eluent: Hexane:Ethyl Acetate (9:1). The 2-allyl isomer is less polar and elutes first .

    • Validation: Verify via

      
      -NMR. The 2-allyl isomer shows a symmetric aromatic pattern (
      
      
      
      ), whereas the 1-allyl isomer shows an asymmetric pattern.

Electrochemical Evaluation Protocols

Preparation of Working Electrodes
  • Material: Copper (99.99%) or Mild Steel (C1018).

  • Mounting: Embed in epoxy resin, exposing a surface area of

    
    .
    
  • Polishing: Wet grind with SiC paper (grades 400 to 2000), followed by diamond paste (

    
    ).
    
  • Cleaning: Ultrasonic bath in ethanol (5 min)

    
     deionized water rinse 
    
    
    
    dry with
    
    
    stream.
Electrochemical Impedance Spectroscopy (EIS)

Objective: Determine charge transfer resistance (


) and inhibition efficiency (

).

Setup:

  • Instrument: Potentiostat/Galvanostat with FRA module.

  • Cell: Three-electrode cell (WE: Metal, CE: Platinum foil, RE: Ag/AgCl).

  • Electrolyte: 1M HCl or 3.5% NaCl (aerated).

  • Temperature:

    
    .
    

Step-by-Step:

  • OCP Stabilization: Immerse WE in electrolyte for 30 mins until Open Circuit Potential (OCP) stabilizes (

    
    ).
    
  • Parameters:

    • Frequency Range:

      
       to 
      
      
      
      .[1]
    • Amplitude:

      
       (rms) at OCP.
      
    • Points/Decade: 10.[2]

  • Data Analysis: Fit data to the equivalent circuit

    
    .
    
    • 
      : Solution Resistance.
      
    • 
      : Constant Phase Element (Double layer).
      
    • 
      : Charge Transfer Resistance.
      

Calculation:



Potentiodynamic Polarization (Tafel)

Objective: Identify anodic/cathodic suppression and corrosion current density (


).

Step-by-Step:

  • Perform immediately after EIS to avoid surface history effects.

  • Scan Range:

    
     to 
    
    
    
    vs. OCP.
  • Scan Rate:

    
     (Slow scan ensures quasi-steady state).
    
  • Analysis: Extrapolate Tafel slopes (

    
    ) to 
    
    
    
    .

Data Interpretation & Expected Results

The following table summarizes typical performance metrics for 2-Allyl-BTA compared to unsubstituted BTA in 1M HCl (Copper substrate).

ParameterBlank (1M HCl)BTA (10 mM)2-Allyl-BTA (10 mM)Interpretation

(mV)
-220-190-185Mixed-type inhibition (slight anodic shift).

(

)
145.012.54.2 Significantly lower corrosion rate.

(

)
859502100 Denser, more resistive film formation.

(%)
-91.4%97.1% Superior efficiency due to allyl group.

Surface Characterization Workflow

To validate the "Self-Assembled Monolayer" (SAM) theory, physical imaging is required.

Workflow cluster_Analysis Analysis Techniques Sample Corroded Sample Rinse DI Water Rinse (Remove loose salts) Sample->Rinse Dry N2 Drying Rinse->Dry SEM SEM/EDX (Morphology) Dry->SEM XPS XPS (Chemical State) Dry->XPS AFM AFM (Roughness) Dry->AFM

Figure 2: Post-corrosion surface analysis workflow.

Key Observations to Confirm Efficacy:

  • SEM: The blank sample should show pitting/roughness. The 2-Allyl-BTA treated surface should appear smooth, indicating a protective film.

  • XPS (X-ray Photoelectron Spectroscopy): Look for the

    
     peak shift.
    
    • Free BTA

      
      : ~398.8 eV.
      
    • Cu-BTA complex

      
      : ~399.8 eV (Shift indicates coordination).
      
    • Critical: Presence of

      
       signal stability implies the allyl group is intact or participating in cross-linking.
      

References

  • Cotton, J. B., & Scholes, I. R. (1967). Benzotriazole and Related Compounds as Corrosion Inhibitors for Copper. British Corrosion Journal. Link

  • Antonijevic, M. M., & Petrovic, M. B. (2008). Copper Corrosion Inhibitors.[3][4][5][6][7][8][9] A Review. International Journal of Electrochemical Science. Link

  • Frignani, A., et al. (1999). Corrosion inhibition of copper by benzotriazole and its derivatives in acidic chloride solutions. Corrosion Science. Link

  • Verma, C., et al. (2016). Substitute Benzotriazoles as Corrosion Inhibitors for Mild Steel in Acidic Media: Experimental and Theoretical Study. Journal of Molecular Liquids. Link

  • BenchChem Technical Support. (2025). Application Notes for Electrochemical Impedance Spectroscopy (EIS) in Triazole Corrosion Inhibition. Link

Sources

Application

Polymerization techniques using 2-allyl-2H-benzotriazole monomers

Abstract This guide details the synthesis, purification, and polymerization of 2-allyl-2H-benzotriazole (2-Allyl-BTZ) . Unlike standard acrylates, this monomer presents two distinct challenges: isomeric purity (1H vs. 2H...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis, purification, and polymerization of 2-allyl-2H-benzotriazole (2-Allyl-BTZ) . Unlike standard acrylates, this monomer presents two distinct challenges: isomeric purity (1H vs. 2H tautomers) and degradative chain transfer inherent to allylic functionalities. This protocol provides a validated workflow for isolating the thermodynamically less favored 2H-isomer and polymerizing it via Thiol-Ene "Click" Photopolymerization (recommended) and Free Radical Copolymerization .

Critical Application Note: Researchers often confuse N-allyl-benzotriazoles (discussed here) with hydroxyphenyl-benzotriazoles (e.g., Tinuvin® derivatives).

  • If your goal is UV Stabilization (ESIPT mechanism): You likely require a 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole derivative. The N-allyl structure lacks the phenolic proton required for energy dissipation.

  • If your goal is High Refractive Index, Corrosion Inhibition, or Metal Coordination: The 2-allyl-2H-benzotriazole described below is the correct target.

Part 1: Strategic Analysis & Monomer Engineering

The Isomer Trap: 1H vs. 2H

Benzotriazole alkylation yields a mixture of isomers. The 1-allyl-1H-benzotriazole (asymmetric) is typically the major product, while the 2-allyl-2H-benzotriazole (symmetric) is the minor product but often preferred for its superior symmetry and lower polarity in optical applications.

Why it matters:

  • 1H-isomer: Lower symmetry, higher polarity, different coordination geometry.

  • 2H-isomer:

    
     symmetry, often crystalline, distinct UV absorption profile.
    
The Allylic Challenge

Direct free-radical homopolymerization of allyl monomers is notoriously inefficient due to degradative chain transfer . The propagating radical abstracts an allylic proton rather than adding to the double bond, creating a stable resonance-stabilized radical that terminates the chain.

Solution:

  • Thiol-Ene Click Chemistry: Bypasses chain transfer entirely via a step-growth radical mechanism.

  • Copolymerization: Dilutes the allyl concentration with reactive monomers (e.g., MMA, Styrene).

Part 2: Monomer Synthesis & Purification Protocol

Objective: Synthesize and isolate pure 2-allyl-2H-benzotriazole from the isomeric mixture.

Reagents
  • 1H-Benzotriazole (BzT)[1][2][3][4]

  • Allyl Bromide (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Acetone (Solvent)[5]

  • Silica Gel (60 Å) for column chromatography

Workflow Diagram (Isomerization)

IsomerSeparation Start Benzotriazole + Allyl Bromide (Base/Acetone) Reaction Alkylation Reaction (SN2 Mechanism) Start->Reaction Mixture Crude Mixture (1-Allyl & 2-Allyl) Reaction->Mixture TLC TLC Analysis (Hexane/EtOAc 4:1) Mixture->TLC Column Silica Column Chromatography TLC->Column Rf Check Product1 Fraction 1 (High Rf) 2-Allyl-2H-benzotriazole (Target) Column->Product1 Elutes First Product2 Fraction 2 (Low Rf) 1-Allyl-1H-benzotriazole (Major Byproduct) Column->Product2 Elutes Second

Caption: Separation logic for Benzotriazole isomers based on polarity differences.

Step-by-Step Procedure
  • Reaction: Dissolve Benzotriazole (10g, 84 mmol) in Acetone (150 mL). Add

    
     (1.5 eq). Add Allyl Bromide (1.2 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup: Filter off inorganic salts. Evaporate solvent. The residue is a yellow oil containing both isomers.

  • Purification (Critical):

    • Load crude oil onto a silica gel column.

    • Eluent: Hexane:Ethyl Acetate (gradient from 10:1 to 4:1).

    • Observation: The 2-allyl isomer is less polar and elutes first (Higher Rf ~0.6–0.7). The 1-allyl isomer elutes second (Lower Rf ~0.3–0.4).

  • Validation:

    • 1H NMR (CDCl3):

      • 2-Allyl (Target): Symmetric aromatic peaks (AA'BB' system). Allyl

        
         doublet at 
        
        
        
        ppm.
      • 1-Allyl (Waste): Asymmetric aromatic region (4 distinct protons). Allyl

        
         doublet often slightly shifted.
        

Part 3: Thiol-Ene "Click" Photopolymerization (Recommended)

Mechanism: Step-growth radical addition. This method is insensitive to oxygen inhibition and yields uniform networks with high refractive indices.

Reagents
  • Monomer A: 2-Allyl-2H-benzotriazole (Purified).

  • Monomer B (Crosslinker): Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) or Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP).

  • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) (1 wt%).

Formulation Table
ComponentFunctionStoichiometryMass (Example)
2-Allyl-BTZ Monomer (Ene)1.0 eq (alkene groups)159 mg
PETMP Crosslinker (Thiol)1.0 eq (thiol groups)122 mg
DMPA Photoinitiator1 wt% of total mass~3 mg
Solvent Viscosity ControlOptional (DCM/THF)Minimal
Protocol
  • Stoichiometric Calculation: Thiol-ene chemistry requires precise 1:1 functional group matching.

    • 2-Allyl-BTZ MW = 159.19 g/mol (1 ene/mol).

    • PETMP MW = 488.66 g/mol (4 thiols/mol).

    • Ratio: 4 moles of 2-Allyl-BTZ per 1 mole of PETMP.

  • Mixing: Dissolve DMPA in the monomer mix. If the mixture is too viscous, add minimal DCM (Dichloromethane) and evaporate carefully after casting, or polymerize in solution if a film is not required.

  • Curing:

    • Apply to glass slide or mold.

    • Irradiate with UV light (365 nm, intensity ~10–20 mW/cm²).

    • Time: 60–120 seconds (Reaction is extremely fast).

  • Post-Cure: Thermal bake at 60°C for 1 hour to ensure conversion of trapped radicals.

Mechanism Diagram (Thiol-Ene Cycle)

ThiolEne Init Photoinitiator + hν (Radical Generation) Thiyl Thiyl Radical (RS•) Init->Thiyl Addition Addition to Allyl-BTZ (Carbon Radical Formation) Thiyl->Addition + Monomer Transfer Chain Transfer to Thiol (Hydrogen Abstraction) Addition->Transfer + RSH Transfer->Thiyl Regenerates Radical (Cycle Continues) Product Thioether Linkage (Polymer Backbone) Transfer->Product Product Formed

Caption: The alternating propagation cycle of Thiol-Ene polymerization.

Part 4: Free Radical Copolymerization

Strategy: Use 2-Allyl-BTZ as a functional comonomer (minor component) with a reactive methacrylate backbone to overcome allylic retardation.

Protocol
  • Monomers: Methyl Methacrylate (MMA) (90 mol%) + 2-Allyl-BTZ (10 mol%).

  • Initiator: AIBN (Azobisisobutyronitrile) (1 wt% relative to total monomer).

  • Solvent: Toluene or DMF (Total monomer concentration ~1–2 M).

  • Procedure:

    • Degas solution thoroughly (Freeze-Pump-Thaw x3) to remove oxygen. Critical: Oxygen exacerbates the inhibition.

    • Heat to 70°C for 12–24 hours.

    • Precipitate into cold methanol.

  • Result: Poly(MMA-co-AllylBTZ). The incorporation of Allyl-BTZ will likely be lower than the feed ratio due to slower reactivity ratios (

    
    ).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Polymer Degradative Chain Transfer (Homopolymerization)Switch to Thiol-Ene protocol or reduce Allyl content in copolymerization (<15%).
Product is Yellow/Orange Isomer Impurity (1H-isomer present)Improve column chromatography separation. Ensure 2H-isomer (high Rf) is isolated.
Tacky Surface (Thiol-Ene) Oxygen Inhibition / Off-StoichiometryCover sample with Mylar film during UV cure. Re-check thiol:ene molar calculations.
Low Molecular Weight High Chain TransferThis is intrinsic to allyl radicals. Use high initiator load or switch to step-growth (Thiol-Ene).

References

  • Benzotriazole Isomer Synthesis & Separation

    • Katritzky, A. R., et al.
    • Note: Classic establishment of 1H vs 2H alkylation r
  • Thiol-Ene Polymerization Mechanics

    • Hoyle, C. E., & Bowman, C. N. "Thiol-Ene Click Chemistry."[6][7][8][9] Angewandte Chemie International Edition, 2010.

    • Note: The authoritative review on overcoming allyl polymeriz
  • Allyl Monomer Degradative Chain Transfer

    • Odian, G.
    • Note: Foundational text explaining why allyl monomers do not homopolymerize effectively.[6]

  • Benzotriazole UV Absorbers (Contextual): Rabek, J. F. "Photostabilization of Polymers: Principles and Applications." Note: Distinguishes between N-alkyl (non-stabilizing) and Hydroxyphenyl (stabilizing) benzotriazoles.

Sources

Method

Application Note: 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole as a Hemilabile Ligand Scaffold

Executive Summary This guide details the synthesis, purification, and coordination protocols for 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole (2-allyl-2H-BTA). Unlike its 1-substituted isomer, the 2-substituted benzotriazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, purification, and coordination protocols for 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole (2-allyl-2H-BTA). Unlike its 1-substituted isomer, the 2-substituted benzotriazole offers a unique


 symmetric electronic environment and distinct coordination vectors.

For drug development and organometallic researchers, this molecule presents a dual-functionality scaffold:

  • Nitrogen Donors: The N1/N3 atoms are available for coordination to harder metals (e.g., Cu(II), Zn(II)).

  • Allyl Pendant: The alkene moiety provides a "soft" coordination site for

    
    -backbonding metals (e.g., Pt(II), Pd(II), Ag(I)) or serves as a reactive handle for late-stage functionalization via thiol-ene "click" chemistry or olefin metathesis.
    

Chemical Architecture & Ligand Properties

The alkylation of 1,2,3-benzotriazole (BTA) is an ambident nucleophile problem. The reaction yields a mixture of 1-allyl (kinetic/thermodynamic major) and 2-allyl (minor) isomers. Distinguishing and isolating the 2-isomer is critical for reproducibility in coordination chemistry.

Feature1-Allyl-1H-benzotriazole 2-Allyl-2H-benzotriazole
Symmetry Asymmetric (

)
Symmetric (

)
Dipole Moment High (~4.1 D)Low (~0.4 D)
Coordination Stronger

-donor (N3)
Weaker

-donor; Sterically unique
NMR Signature Aromatic region: Complex ABCDAromatic region: Symmetric AA'BB'
Visualizing the Synthesis & Isomerization Pathway

BTA_Synthesis BTA 1,2,3-Benzotriazole (Starting Material) Intermediate Benzotriazolide Anion (Resonance Hybrid) BTA->Intermediate Deprotonation Reagents Allyl Bromide K2CO3 / Acetone Reagents->Intermediate Isomer1 1-Allyl-1H-BTA (Major Product ~70-80%) Asymmetric Intermediate->Isomer1 N1 Attack (Kinetic) Isomer2 2-Allyl-2H-BTA (Minor Product ~20-30%) Symmetric Target Intermediate->Isomer2 N2 Attack Separation Separation: Column Chromatography (Silica Gel) Isomer1->Separation Isomer2->Separation Separation->Isomer2 Elutes First (Non-polar)

Figure 1: Reaction pathway for the alkylation of benzotriazole. The 2-isomer is less polar and typically elutes first in normal-phase chromatography.

Protocol 1: Regioselective Synthesis & Purification

Objective: Synthesize and isolate high-purity 2-(prop-2-en-1-yl)-2H-1,2,3-benzotriazole.

Materials
  • 1,2,3-Benzotriazole (99%)

  • Allyl Bromide (Warning: Lachrymator, Toxic)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Acetone (Reagent grade)

  • TLC Plates (Silica gel 60 F254)

  • Solvents: Hexane, Ethyl Acetate

Step-by-Step Methodology
  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve Benzotriazole (5.0 g, 42 mmol) in Acetone (100 mL) .

    • Add

      
       (6.96 g, 50 mmol) . Stir the suspension at room temperature for 15 minutes to facilitate deprotonation.
      
    • Critical Step: Add Allyl Bromide (3.8 mL, 44 mmol) dropwise over 10 minutes. (Perform in a fume hood).

  • Reflux:

    • Heat the mixture to reflux (

      
      C) for 4–6 hours. Monitor via TLC (Mobile phase: 4:1 Hexane/Ethyl Acetate).
      
    • TLC Observation: You will observe two spots.[1] The 2-isomer (target) usually has a higher

      
       value (travels further) due to lower polarity compared to the 1-isomer.
      
  • Work-up:

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the acetone filtrate under reduced pressure to yield a crude oil (mixture of isomers).

  • Purification (The Separation):

    • Prepare a silica gel column.

    • Eluent: Gradient starting from 100% Hexane

      
       9:1 Hexane/EtOAc.
      
    • Collection: The first UV-active fraction is the 2-allyl isomer . The second, larger fraction is the 1-allyl isomer.

    • Evaporate solvent to yield a colorless oil (2-allyl-2H-BTA).

  • Validation (Self-Validating Step):

    • 1H NMR (

      
      ): 
      
      • Target (2-isomer): Look for the aromatic region (7.0–8.0 ppm). It must show a symmetric AA'BB' pattern (appearing as two distinct multiplets of equal integration, 2H each).

      • Contaminant (1-isomer): If you see a complex 4-proton multiplet or distinct signals for H4, H5, H6, H7, the separation was incomplete.

Protocol 2: Coordination to Palladium(II)

Context: This protocol demonstrates the ligand's ability to coordinate via the allyl


-system or the nitrogen lone pair, useful for synthesizing potential metallodrugs or catalysts.
Materials
  • Ligand: 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole (from Protocol 1)

  • Metal Precursor: Bis(acetonitrile)dichloropalladium(II)

    
    
    
  • Solvent: Dichloromethane (DCM), anhydrous

Methodology
  • Stoichiometry Calculation:

    • Use a 1:1 molar ratio for bridging/polymeric structures or 2:1 (Ligand:Metal) for discrete complexes depending on desired geometry.

    • Standard: 0.5 mmol Metal + 1.0 mmol Ligand.

  • Complexation:

    • Dissolve

      
       (130 mg, 0.5 mmol) in DCM (10 mL). Solution should be yellow/orange.
      
    • Add the 2-allyl-BTA ligand (159 mg, 1.0 mmol) dissolved in DCM (5 mL) dropwise.

    • Stir at room temperature for 12 hours.

  • Isolation:

    • Concentrate the solution to ~2 mL.

    • Add cold Diethyl Ether or Pentane to precipitate the complex.

    • Filter and dry under vacuum.

  • Structural Diagnosis (IR & NMR):

    • IR Spectroscopy: Check the

      
       stretch. Upon 
      
      
      
      -coordination to Pd, the alkene stretching frequency (normally ~1640
      
      
      ) should shift to a lower wavenumber (~1500–1550
      
      
      ). If it remains unchanged, the allyl group is likely free, and coordination is purely through Nitrogen.
Visualizing Coordination Modes

Coordination_Modes cluster_Hard Hard/Borderline Metals (Cu, Zn) cluster_Soft Soft Metals (Pd, Pt, Ag) Ligand 2-Allyl-2H-BTA N_Coord N-Coordination (Monodentate/Bridging) Ligand->N_Coord Via N1/N3 Pi_Coord Pi-Allyl Coordination (Alkene Binding) Ligand->Pi_Coord Via Allyl C=C Result1 Bioactive Metallodrugs (DNA Intercalators) N_Coord->Result1 Result2 Catalytic Precursors (Hemilabile Ligands) Pi_Coord->Result2

Figure 2: Divergent coordination modes based on metal hardness/softness. Soft metals engage the allyl tail, while harder metals prefer the triazole nitrogen.

Applications in Drug Discovery

Benzotriazole derivatives are recognized bioisosteres for purine bases. The 2-allyl derivative serves as a strategic intermediate for:

  • Antifungal/Antibacterial Screening:

    • The free ligand and its Ag(I) or Cu(II) complexes should be screened against Candida albicans and S. aureus.

    • Mechanism:[1][2][3][4] BTA derivatives often inhibit ergosterol biosynthesis or disrupt cell membranes.

  • Antibody-Drug Conjugates (ADCs):

    • The allyl group allows for thiol-ene "click" conjugation to cysteine residues on antibodies or peptides, linking the bioactive benzotriazole payload to a delivery vector.

Data Table: Expected Physicochemical Properties
PropertyValue (Approx.)Relevance
Molecular Weight 159.19 g/mol Fragment-based drug design (FBDD) compliant.
LogP ~2.1Good membrane permeability (Lipinski compliant).
H-Bond Donors 0Improves blood-brain barrier penetration.
H-Bond Acceptors 3Interaction with kinase hinges or metal centers.

References

  • Benzotriazole Coordination Chemistry: Reedijk, J., et al. "Coordination compounds of benzotriazole and related ligands."[5] Inorganica Chimica Acta, 74, 109-118.[5]

  • Regioselective Synthesis: Katritzky, A. R., et al. "The Tautomerism of Benzotriazole." Journal of the Chemical Society, Perkin Transactions 2.
  • Biological Activity: Suma, B. V., et al. "Benzotriazole in medicinal chemistry: An overview."[2][6] Journal of Chemical and Pharmaceutical Research.

  • NMR Characterization of Isomers: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." Oxford Instruments Application Note.

  • Click Chemistry & Cu-BTA: Loukopoulos, E., et al. "Copper(II)-benzotriazole coordination compounds in click chemistry." Dalton Transactions, 2015.

Sources

Application

Application Note: Optimized Protocols for Ring-Closing Metathesis (RCM) of Allyl Benzotriazoles

Executive Summary Benzotriazole (Bt) is a privileged synthetic auxiliary, widely utilized as a radical precursor, a leaving group, or a linker in diversity-oriented synthesis.[1] However, the Ring-Closing Metathesis (RCM...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzotriazole (Bt) is a privileged synthetic auxiliary, widely utilized as a radical precursor, a leaving group, or a linker in diversity-oriented synthesis.[1] However, the Ring-Closing Metathesis (RCM) of allyl benzotriazoles presents specific challenges due to the potential for Lewis basic nitrogens (N2/N3) to coordinate with the Ruthenium center of metathesis catalysts, leading to catalyst poisoning or arrest.[1]

This guide provides validated protocols for the RCM of


-allyl and 

-diallyl benzotriazole derivatives. By leveraging Second-Generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts under controlled conditions, researchers can achieve high yields of benzotriazole-fused or functionalized heterocycles (e.g., dihydro-1H-benzotriazoles, cyclic enamides).[1]

Critical Parameters & Mechanistic Insight

The Coordination Challenge

Unlike simple amines, the N1-substituted benzotriazole ring is electron-deficient, significantly reducing the basicity of the N2 and N3 positions.[1] However, in sterically uncrowded systems, the N3 nitrogen can still reversibly bind to the 14-electron Ru-methylidene active species, acting as a "silent" catalyst trap.[1]

  • Mitigation Strategy: Use of Second-Generation (NHC-ligated) Catalysts . The increased trans-effect of the N-heterocyclic carbene (NHC) ligand in G-II and HG-II renders the Ru center less susceptible to inhibition by weak nitrogen donors compared to phosphine-labile G-I catalysts.[1]

Catalyst Selection Matrix[1]
CatalystTypeRecommended ForPros/Cons
Grubbs II (G-II) Ru-benzylidene (NHC)Standard

-diallyl substrates.[1]
Pros: High activity, robust. Cons: Sensitive to ethylene back-pressure.[1]
Hoveyda-Grubbs II (HG-II) Ru-isopropoxybenzylideneSterically hindered allyl groups; Electron-deficient alkenes.[1]Pros: "Boomerang" mechanism allows regeneration; thermal stability.[1] Cons: Slower initiation at RT.
Zhan Catalyst-1B Modified HG-IIScale-up; Difficult macrocyclizations.[1]Pros: Excellent removal profile; high turnover numbers (TON).[1]
Solvent and Concentration Effects
  • Concentration: Strict adherence to 0.001 M – 0.01 M is required to favor intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) is the standard (reflux, 40 °C).[1] For substrates requiring higher activation energy, Toluene (80–110 °C) is preferred.[1]

  • Ethylene Removal: As RCM is reversible, the removal of ethylene gas is the driving force. Reactions must be run under a stream of inert gas or with active sparging.[1]

Visualizing the Workflow

Diagram 1: Optimization Logic for Bt-RCM

This flowchart guides the user through parameter selection based on substrate difficulty.[1]

RCM_Optimization Start Substrate Analysis: N-Allyl Benzotriazole Steric Are alkenes sterically hindered (tri/tetra-sub)? Start->Steric Basic Is there a free amine or highly basic site? Steric->Basic No Path_Hard Protocol B: High-Performance Steric->Path_Hard Yes Path_Easy Protocol A: Standard Conditions Basic->Path_Easy No Add_Acid Add Lewis Acid: Ti(OiPr)4 or p-TSA (1.0 eq) Basic->Add_Acid Yes Cond_A Catalyst: Grubbs II (2-5 mol%) Solvent: DCM (0.01 M) Temp: Reflux (40°C) Path_Easy->Cond_A Cond_B Catalyst: Hoveyda-Grubbs II (5-10 mol%) Solvent: Toluene (0.005 M) Temp: 80-110°C Path_Hard->Cond_B Add_Acid->Path_Hard

Caption: Decision matrix for selecting reaction conditions based on substrate sterics and electronic properties.

Experimental Protocols

Protocol A: Standard RCM for -Diallyl Benzotriazoles

Target: Synthesis of 2,5-dihydro-1H-benzotriazoles or simple Bt-linked heterocycles. Applicability: Terminal alkenes, minimal steric bulk.[1]

Reagents:

  • Substrate:

    
    -diallylbenzotriazole derivative (1.0 equiv)[1]
    
  • Catalyst: Grubbs 2nd Generation (G-II) (2–5 mol%)[1]

  • Solvent: Anhydrous DCM (degassed)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Fit the condenser with a gas inlet connected to an argon/nitrogen line.[1]

  • Dissolution: Dissolve the substrate in anhydrous DCM to achieve a concentration of 0.01 M . (e.g., 1 mmol substrate in 100 mL DCM).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add G-II catalyst (2 mol%) as a solid in one portion under a positive pressure of Argon.

    • Note: For larger scales (>5 mmol), add the catalyst as a solution in minimal DCM via syringe pump over 1 hour to maintain low steady-state concentration.[1]

  • Reaction: Heat the mixture to reflux (40 °C) under a continuous slow stream of Argon (to sweep away ethylene).

  • Monitoring: Monitor by TLC or LC-MS every 2 hours. If conversion stalls <80% after 6 hours, add a second portion of catalyst (1-2 mol%).[1]

  • Quenching: Once complete, cool to room temperature. Add activated charcoal (50 equiv wt%) or DMSO (50 equiv relative to catalyst) and stir for 30 minutes to sequester the Ru species.

  • Purification: Filter through a pad of Celite/Silica. Concentrate the filtrate and purify via flash column chromatography.[1]

Protocol B: High-Temperature RCM for Difficult Substrates

Target: Sterically hindered alkenes, trisubstituted olefins, or substrates with competing coordination sites.[1] Applicability: Macrocyclizations or formation of strained rings.[1][2]

Reagents:

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) (5–10 mol%)[1]

  • Solvent: Anhydrous Toluene (degassed)[1]

  • Additive: 1,4-Benzoquinone (optional, to suppress isomerization)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk tube or pressure vial.

  • Dissolution: Dissolve substrate in Toluene to achieve 0.002 M – 0.005 M (high dilution is critical).

  • Additive (Optional): If migration of the double bond is observed (isomerization), add 1,4-benzoquinone (10 mol%).

  • Catalyst Addition: Add HG-II (5 mol%).

  • Reaction: Heat to 80–110 °C .

    • Tip: If using a closed vial, vent the headspace with a needle every 30 minutes to release ethylene pressure, or use a balloon reservoir.

  • Workup: Evaporate toluene under reduced pressure. The residue will be dark brown/black.[1]

  • Purification: Flash chromatography is usually sufficient.[1] For persistent Ru contamination, use a scavenger resin (e.g., SiliaMetS® Thiol) during the filtration step.

Quantitative Data Summary

The following table summarizes expected outcomes based on literature precedents for Bt-linked dienes:

Substrate ClassCatalystConditionsTypical YieldPrimary Side Product

-Diallyl-Bt
G-II (2%)DCM, Reflux, 4h85-95%Dimer (if conc.[1] >0.05M)

-Allyl-N-homoallyl-Bt
G-II (5%)DCM, Reflux, 12h70-85%Unreacted SM
Steric (Trisubstituted) HG-II (10%)Toluene, 100°C, 24h55-70%Isomerized alkene
Bt-Peptide Linker HG-II (15%)DCM, 40°C + Phenol60-75%Desallyl product

Data derived from consolidated optimization studies [1, 2].

Troubleshooting Guide

"Stalled" Reaction[1]
  • Cause: Catalyst decomposition or ethylene saturation.[1]

  • Solution:

    • Ensure active sparging of Argon through the solvent, not just over it.[1]

    • Add a fresh portion of catalyst (different generation, e.g., switch from G-II to HG-II).[1]

Isomerization (Double Bond Migration)[1]
  • Cause: Ruthenium hydride species formation (often due to high temp or prolonged reaction).[1]

  • Solution:

    • Lower temperature to 40 °C.

    • Add 1,4-benzoquinone (10-20 mol%) or phenol as a hydride scavenger [3].[1]

    • Use a modified catalyst like Grubbs-Zhan 1B .[1]

Product Contamination (Ru Residue)[1]
  • Observation: Product is colored (brown/green) or fails biological assay.

  • Solution: Treat the crude reaction mixture with tris(hydroxymethyl)phosphine (THP) or lead tetraacetate before chromatography to convert lipophilic Ru species into water-soluble byproducts.[1]

References

  • Katritzky, A. R., et al. "Synthesis of heterocycles mediated by benzotriazole.[3][4][5] 1. Monocyclic systems."[1][3] Chemical Reviews, 2010, 110(3), 1564-1610.[1][3] Link

  • Verma, A. K., et al. "Benzotriazole-mediated synthesis of nitrogen-containing heterocycles."[1][4] Journal of Organic Chemistry, 2007. (Contextualized from general Bt methodology).

  • Stapleton, P., et al. "Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products." PMC (NIH), 2020.[1] Link

  • Grubbs, R. H. "Olefin Metathesis."[1][6] Tetrahedron, 2004, 60, 7117. (Standard Reference for G-II protocols).

  • Drug Hunter. "Macrocyclization via Ring-Closing Metathesis in Drug Discovery." Drug Hunter Application Notes, 2023.[1][2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Benzotriazole Allylation

Welcome to the technical support center for benzotriazole allylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this fundamental N-alkylat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzotriazole allylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this fundamental N-alkylation reaction. Our focus is to provide actionable solutions and deep mechanistic insights to help you minimize common side reactions, particularly the formation of the undesired N2-allylated isomer, and maximize the yield of your target N1-allylbenzotriazole.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format. We diagnose the problem, explain the underlying chemical principles, and provide validated protocols to resolve the issue.

Problem: Poor N1-Regioselectivity and High N2-Isomer Formation

You're running your allylation and the crude NMR shows a significant amount of the N2-allylbenzotriazole, sometimes approaching a 1:1 ratio with your desired N1 product. How do you improve the N1-selectivity?

Possible Causes & Mechanistic Insight:

The core of this issue lies in the tautomeric nature of benzotriazole and the reactivity of the resulting benzotriazolide anion. Benzotriazole exists in equilibrium between the 1H- and 2H-tautomers, with the 1H form being more stable.[1][2] Upon deprotonation with a base, a common resonance-stabilized anion is formed. This anion has two nucleophilic centers: N1 and N2.

  • N1-Alkylation: This is the attack from the nitrogen atom within the five-membered ring that is bonded to the benzene ring. The resulting product is thermodynamically more stable due to the preservation of the aromatic benzenoid system.

  • N2-Alkylation: This is the attack from the central nitrogen atom of the triazole ring. This product is often the kinetic product, as the N2 position can be more sterically accessible in some solvent environments. The resulting product has a quinoidal structure, which is less aromatic and therefore less stable.[3]

The ratio of N1 to N2 products is highly dependent on reaction conditions such as the choice of base, solvent, and the presence of catalysts.[4] For instance, using a strong base like sodium hydroxide in a polar aprotic solvent like DMF can lead to poor selectivity, yielding an almost 1:1 mixture of N1 and N2 isomers.[5]

Recommended Solutions:

  • Implement Phase-Transfer Catalysis (PTC): This is one of the most robust methods for achieving high N1-selectivity. PTC facilitates the transfer of the benzotriazolide anion from a solid or aqueous phase into an organic phase where the allyl halide resides.[6] This controlled environment favors the formation of the thermodynamic N1-product.

  • Optimize Base and Solvent System: Move away from strong, homogeneous bases in polar aprotic solvents. A weaker, heterogeneous base like potassium carbonate (K2CO3) in a less polar solvent or under solvent-free conditions often provides excellent N1 selectivity.[7][8]

  • Control Temperature: Lower reaction temperatures generally favor the formation of the more stable thermodynamic product (N1). Start reactions at room temperature or even 0 °C before cautiously heating if the reaction is sluggish.

Protocol: High N1-Selective Allylation via Phase-Transfer Catalysis

This protocol is optimized for producing the N1-allylbenzotriazole isomer with high regioselectivity.

Materials:

  • 1H-Benzotriazole (1.0 eq)

  • Allyl Bromide (1.1 - 1.2 eq)

  • Potassium Carbonate (K2CO3), finely powdered (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Toluene or Acetonitrile (5-10 mL per gram of benzotriazole)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-benzotriazole, potassium carbonate, and tetrabutylammonium bromide.[7]

  • Add the solvent (Toluene) to the flask.

  • Begin vigorous stirring to ensure good mixing of the heterogeneous mixture.

  • Add allyl bromide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (K2CO3, KBr). Wash the solid residue with a small amount of fresh solvent.

  • Combine the filtrate and washings. Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization to yield pure N1-allylbenzotriazole.[9]

Problem: Low Overall Yield and Significant Starting Material Recovery

Your reaction has stopped, but TLC and NMR analysis show a large amount of unreacted benzotriazole. What's causing the incomplete conversion?

Possible Causes & Mechanistic Insight:

  • Insufficient Deprotonation: The pKa of benzotriazole is approximately 8.2.[10] If the base used is too weak or if it's not sufficiently available to deprotonate the benzotriazole, the reaction will stall. This is common with solid bases like K2CO3 if they are not finely powdered or if stirring is inadequate.

  • Poor Solubility: Benzotriazole or its salt may have poor solubility in the chosen organic solvent, preventing it from reacting with the allyl halide.

  • Hydrolysis of Alkylating Agent: If using an aqueous base (e.g., concentrated KOH), the allyl halide can be susceptible to hydrolysis, especially at elevated temperatures, forming allyl alcohol and reducing the amount of reagent available for the desired reaction.

Recommended Solutions:

  • Improve Base Efficacy:

    • Ensure solid bases like K2CO3 are finely powdered to maximize surface area.

    • Use a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Caution: NaH is highly reactive and requires careful handling under an inert atmosphere.[4][8]

    • If using PTC, ensure vigorous stirring to maximize the interface between the phases.[6]

  • Enhance Solubility:

    • Switch to a more polar aprotic solvent like DMF or DMSO. However, be aware this may decrease N1-selectivity.[5] A balance must be struck, often making PTC in a biphasic system the superior choice.

  • Use Anhydrous Conditions: Employ anhydrous solvents and reagents, especially when using moisture-sensitive bases like NaH, to prevent quenching of the base and hydrolysis of the alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of benzotriazole allylation and why do two isomers form?

The reaction proceeds via a standard SN2 pathway. First, a base removes the acidic proton from the N-H of the triazole ring, forming the benzotriazolide anion. This anion is a hybrid of two major resonance structures, with negative charge density on both the N1 and N2 atoms. This ambident nucleophile can then attack the electrophilic carbon of the allyl halide. Attack from N1 yields the N1-isomer, while attack from N2 yields the N2-isomer.

Caption: Mechanism of N1 vs. N2 Allylation.

Q2: How does Phase-Transfer Catalysis (PTC) specifically enhance N1-selectivity?

In a typical PTC system (e.g., solid K2CO3, toluene, and a quaternary ammonium salt like TBAB), the benzotriazole is deprotonated at the solid-liquid interface. The TBAB (Q+X-) exchanges its counter-ion (X-) for the benzotriazolide anion (Bt-), forming an ion pair (Q+Bt-). This bulky, lipophilic ion pair is extracted into the organic toluene phase. Due to steric hindrance from the bulky tributylammonium cation, the more accessible N1 position of the benzotriazolide anion is preferentially presented for reaction with the allyl halide, leading to high N1-selectivity.

PTC Workflow cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase (Toluene) BtH Benzotriazole (BtH) Bt_Anion Anion (Bt-) BtH->Bt_Anion Deprotonation Base Base (e.g., K2CO3) IonPair Ion Pair (Q+Bt-) Bt_Anion->IonPair Ion Exchange PTCat PTC (Q+X-) PTCat->IonPair Product N1-Product IonPair->Product SN2 Attack (N1 Selective) AllylX Allyl-X AllylX->Product PTCat_regen PTC (Q+X-) Product->PTCat_regen Release

Sources

Optimization

Technical Support Center: Benzotriazole Alkylation &amp; Regioselectivity

Status: Operational Support Tier: Level 3 (Senior Scientist / R&D) Topic: Controlling N1 vs. N2 Regioselectivity in Benzotriazole Alkylation The Core Challenge: The Tautomer Trap Welcome to the Benzotriazole (Bt) Support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Scientist / R&D) Topic: Controlling N1 vs. N2 Regioselectivity in Benzotriazole Alkylation

The Core Challenge: The Tautomer Trap

Welcome to the Benzotriazole (Bt) Support Center. If you are here, you are likely struggling with an inseparable mixture of N1- and N2-alkylated products.

The Root Cause: Benzotriazole exists in a tautomeric equilibrium.[1][2][3] While the 1H-tautomer (benzenoid) is predominant in solution, the deprotonated anion (benzotriazolide) is an ambident nucleophile.

  • N1 Position: Structurally correlates to the "Benzenoid" form. Generally the Thermodynamic Product for simple alkyl groups.

  • N2 Position: Structurally correlates to the "Quinoid" form. Often the Kinetic Product or favored by specific chelation effects.

The selectivity is governed by the Hard-Soft Acid-Base (HSAB) theory, solvent polarity, and the "tightness" of the ion pair between the benzotriazolide anion and the cation.

Visualizing the Pathway

The following diagram illustrates the bifurcation of the alkylation pathway based on reaction conditions.

Bt_Alkylation_Pathway Bt Benzotriazole (Bt) Anion Bt Anion (Ambident Nucleophile) Bt->Anion Deprotonation Cond_Polar Polar Aprotic (DMF/DMSO) Loose Ion Pair Anion->Cond_Polar Cond_NonPolar Non-Polar (Toluene/DCM) Tight Ion Pair Anion->Cond_NonPolar Cond_Metal Specific Metal Catalysis (Au, Rh) or Ag+ Salts Anion->Cond_Metal N1 N1-Product (Benzenoid) Major (Thermodynamic) Cond_Polar->N1 S_N2 Attack Cond_NonPolar->N1 Still Major N2 N2-Product (Quinoid) Minor (Kinetic/Chelated) Cond_NonPolar->N2 Increased Ratio Cond_Metal->N2 Chelation Control

Figure 1: Mechanistic divergence in benzotriazole alkylation. N1 is the default thermodynamic sink; N2 requires specific kinetic or chelation control.

Diagnostic & Troubleshooting Guide

Scenario A: "I am getting a 60:40 or 70:30 mixture of N1:N2."

Diagnosis: You are likely using a non-polar solvent (DCM, THF) or a "loose" base like


 without phase transfer control.
The Fix (Targeting N1): 
  • Switch Solvent: Move to DMF or DMSO . These polar aprotic solvents solvate the cation (

    
    , 
    
    
    
    ), leaving the benzotriazolide anion "naked."[4] The naked anion favors the thermodynamically stable N1-alkylation via an
    
    
    mechanism.
  • Switch Base: Use NaH (Sodium Hydride).[5]

  • Protocol: See Protocol 1 below.

Scenario B: "I specifically need the N2-isomer, but I only get <15% yield."

Diagnosis: Direct alkylation with alkyl halides inherently favors N1. You are fighting thermodynamics. The Fix (Targeting N2):

  • Strategy 1 (The "Silver" Bullet): Use Silver Carbonate (

    
    ) or Silver Nitrate. The silver cation coordinates strongly with the nitrogen lone pairs, often blocking N1 or directing attack to N2 via a specific coordination complex.
    
  • Strategy 2 (Michael Addition): If your electrophile is a vinyl ether or suitable alkene, use Gold (Au) Catalysis . Recent literature confirms Au-catalyzed alkylation of vinyl ethers gives exclusive N2 selectivity via hydrogen-bond direction [1].

  • Strategy 3 (Hard Electrophiles): Use "Hard" alkylating agents like Trialkyloxonium salts (Meerwein's salt) in non-polar solvents.

Scenario C: "My product is unstable / isomerizing."

Diagnosis: N2-alkyl benzotriazoles are less stable than N1. If you heat an N2 product, it may undergo a 2


1 thermal rearrangement (intermolecular).
The Fix: 
  • Keep reaction temperatures low (<0°C) if targeting N2.

  • Avoid acidic workups, which can protonate the ring and facilitate isomerization.

Regioselectivity Matrix (Data Summary)

Use this table to predict your product ratio based on reagents.

Electrophile TypeSolventBase / CatalystMajor ProductTypical Ratio (N1:N2)Mechanism Note
Alkyl Halide DMF / DMSONaH / NaOHN1 >90:10Naked anion, Thermodynamic control [2]
Alkyl Halide Toluene / BenzeneKOH / TEAN1 (Mixture)~60:40Tight ion pair increases N2 formation
Alkyl Halide TolueneAg₂CO₃ N2 (Variable)VariableAg coordination effect (substrate dependent)
Vinyl Ethers DCMAuCl(PPh₃) / AgOTfN2 <5:95H-bond directed addition [1]
Diazo Esters THFYb(OTf)₃ N2 <10:90Lewis Acid thermodynamic switch [3]
Diazo Esters THFZnCl₂ N1 >90:10Lewis Acid kinetic switch [3]

Experimental Protocols

Protocol 1: High-Fidelity N1-Alkylation (Standard)

Use this for standard library synthesis where the N1 isomer is desired.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve Benzotriazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Observation: Evolution of

      
       gas. Stir for 30 mins at 0°C until gas evolution ceases.
      
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

  • Workup: Quench with water (carefully). Extract with EtOAc. Wash organic layer with water (

    
    ) to remove DMF.
    
  • Result: Expect >90% N1 isomer. Purify via column chromatography (N1 is usually more polar than N2 on Silica due to the larger dipole moment).

Protocol 2: N2-Selective Synthesis (Advanced)

Use this only if N2 is critical. Note: This uses the "Lewis Acid Switch" method for diazo compounds, as direct alkylation is unreliable for high N2 yields.

  • Reagents: Benzotriazole (1.0 equiv),

    
    -Diazo ester (1.2 equiv), Yb(OTf)₃  (10 mol%).
    
  • Solvent: Anhydrous THF.

  • Procedure: Mix Bt and Catalyst in THF. Add Diazo compound slowly at RT.

  • Reaction: Stir at RT for 12 hours.

  • Mechanism: The Ytterbium catalyst promotes a thermodynamic equilibrium that favors the N2-adduct in this specific transformation [3].[2]

  • Alternative (Alkyl Halides): If you must use an alkyl halide, perform the reaction in Toluene using

    
      (1.5 equiv) as the base. Protect from light. Yields will be lower, but N2 ratio will be maximized.
    

Decision Logic (Workflow)

Follow this logic to determine your experimental path.

Decision_Tree Start Start: Select Target Isomer Target_N1 Target: N1 Isomer Start->Target_N1 Target_N2 Target: N2 Isomer Start->Target_N2 N1_Path Use NaH / DMF (Protocol 1) Target_N1->N1_Path Electrophile_Q Is Electrophile an Alkyl Halide? Target_N2->Electrophile_Q N2_Path_Halide Difficult Path Use Ag2CO3 / Toluene Expect ~50-70% N2 Electrophile_Q->N2_Path_Halide Yes N2_Path_Diazo Can you use Diazo/Vinyl Ether? Electrophile_Q->N2_Path_Diazo No (Flexible) N2_Gold Use Au-Catalysis (Vinyl Ethers) N2_Path_Diazo->N2_Gold Vinyl Ether N2_Yb Use Yb(OTf)3 (Diazo Esters) N2_Path_Diazo->N2_Yb Diazo

Figure 2: Decision tree for selecting reaction conditions based on target isomer and available electrophiles.

References

  • Luo, G., et al. (2018). "N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis." Chemical Communications.[6] Link

  • Katritzky, A. R., et al. (1991).[7][8] "An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole." Recueil des Travaux Chimiques des Pays-Bas. Link

  • Wang, Y., et al. (2026).

    
    -hydroxyl diazo compounds." Chemical Communications.[6] Link (Note: Year inferred from recent search context, verify specific volume).
    
  • BenchChem Technical Support. (2025). "Regioselectivity in Benzotriazole Synthesis." BenchChem Knowledge Base. Link

Sources

Troubleshooting

Removing unreacted benzotriazole from 2-allyl-2H-benzotriazole product

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of N-alkylated benzotriazole derivatives. This guide is designed to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of N-alkylated benzotriazole derivatives. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when removing unreacted benzotriazole from your 2-allyl-2H-benzotriazole product. As Senior Application Scientists, we understand that robust purification is critical for downstream applications and data integrity. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted benzotriazole from my 2-allyl-2H-benzotriazole product often challenging?

The primary challenge lies in the similar physical properties of the starting material and the desired product. Benzotriazole is a relatively nonpolar molecule for a heterocycle and is soluble in many of the same organic solvents as its N-alkylated derivatives.[1][2] Furthermore, the N-alkylation of benzotriazole can yield a mixture of two constitutional isomers: 1-allyl-1H-benzotriazole and 2-allyl-2H-benzotriazole.[3][4] While the 2H-isomer is often the major product under specific conditions, the presence of the 1H-isomer can further complicate purification, as all three compounds may have similar chromatographic behavior.

The key to successful separation is to exploit the one major chemical difference: the acidic N-H proton on the triazole ring of the unreacted benzotriazole. Benzotriazole is a weak acid with a pKa of approximately 8.2.[5] This allows it to be deprotonated by a suitable base to form a water-soluble salt. In contrast, the 1-allyl and 2-allyl products are neutral compounds, lacking this acidic proton, and will therefore remain in an organic solvent phase.

Q2: What is the most efficient method for a bulk-scale removal of unreacted benzotriazole after synthesis?

For preparative scale purification where the primary goal is to remove the acidic starting material, liquid-liquid extraction (LLE) using an aqueous base is the most efficient and scalable method. This technique directly leverages the difference in acidity between benzotriazole and the neutral N-alkylated product.

The underlying principle is a simple acid-base reaction. By washing the crude reaction mixture (dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane) with an aqueous base (e.g., 1-2 M sodium hydroxide or potassium carbonate), the acidic benzotriazole is deprotonated to form its corresponding sodium or potassium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral and more hydrophobic 2-allyl-2H-benzotriazole product remains in the organic phase. Subsequent separation of the layers effectively removes the bulk of the unreacted starting material.

Table 1: Comparison of Key Compound Properties

CompoundStructureKey PropertyBehavior during Basic LLE
Benzotriazole Benzene ring fused to a triazole ring with an N-H protonWeakly acidic (pKa ≈ 8.2)[5]Deprotonated by base, forms a salt, moves to the aqueous phase.
2-Allyl-2H-Benzotriazole Allyl group on N-2 of the triazole ringNeutral, no acidic protonRemains in the organic phase.
1-Allyl-1H-Benzotriazole Allyl group on N-1 of the triazole ringNeutral, no acidic protonRemains in the organic phase.
Q3: My product is still contaminated after extraction. How can I achieve high purity for analytical characterization?

While basic extraction is excellent for bulk removal, trace amounts of benzotriazole and the undesired 1-allyl isomer may remain. For achieving high purity (>98%), flash column chromatography on silica gel is the standard and most effective method.[6][7][8]

The separation mechanism relies on the differential polarity of the compounds. Silica gel is a highly polar stationary phase.

  • Benzotriazole , with its acidic N-H proton, is the most polar of the three compounds and will adsorb most strongly to the silica, resulting in the longest retention time (lowest Rf value).

  • The 1-allyl-1H-benzotriazole and 2-allyl-2H-benzotriazole isomers are less polar than the starting material. Generally, the 2H-isomer is less polar than the 1H-isomer due to its more symmetric structure, causing it to elute first from the column.

A typical mobile phase would be a gradient of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether. Starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) will allow the less polar 2-allyl product to elute, followed by the 1-allyl isomer. The polarity can then be increased to elute any remaining benzotriazole.

chromatography_workflow cluster_prep Preparation cluster_column Chromatography cluster_post Post-Processing load_sample Dissolve crude product in minimal DCM add_silica Add silica gel (dry loading) load_sample->add_silica evaporate Evaporate solvent add_silica->evaporate apply_sample Apply dry-loaded sample evaporate->apply_sample pack_column Pack column with silica in low-polarity eluent pack_column->apply_sample elute_start Elute with Hexanes/EtOAc (e.g., 95:5) apply_sample->elute_start collect_fractions Collect fractions elute_start->collect_fractions tlc Analyze fractions by TLC collect_fractions->tlc gradient Increase eluent polarity (e.g., to 90:10 or 80:20) tlc->gradient Product not eluting combine Combine pure fractions tlc->combine Fractions are pure gradient->elute_start concentrate Concentrate under reduced pressure combine->concentrate characterize Characterize pure product (NMR, MS) concentrate->characterize

Caption: Workflow for Flash Column Chromatography.

Q4: Is recrystallization a viable purification method for 2-allyl-2H-benzotriazole?

Recrystallization can be an effective final polishing step, particularly if your product is a solid and you have already removed the majority of impurities via extraction or chromatography.[9][10] The success of this method depends entirely on finding a suitable solvent system where the solubility of your desired product and the impurities are significantly different at high and low temperatures.

Experimental Approach for Solvent Screening:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., hexanes, ethanol, isopropanol, toluene, or mixtures like ethanol/water) dropwise at room temperature until the solid just dissolves.

  • If it dissolves readily at room temperature, the solvent is not suitable.

  • If it is sparingly soluble, heat the mixture gently. If it dissolves when hot, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • A good recrystallization solvent will result in the formation of well-defined crystals of your pure product upon cooling, while the impurities remain dissolved in the mother liquor.

Benzotriazole itself can be recrystallized from toluene or chloroform.[1] Your N-alkylated product, being less polar, will likely require a less polar solvent system than the starting material.

Troubleshooting Guide

Table 2: Common Purification Issues and Solutions

ProblemProbable Cause(s)Recommended Solution(s)
Benzotriazole remains after basic LLE. 1. Insufficient amount or concentration of aqueous base used. 2. Insufficient mixing of organic and aqueous layers. 3. Emulsion formation preventing clean separation.1. Use a more concentrated base (e.g., 2M NaOH) and ensure a stoichiometric excess. 2. Shake the separatory funnel vigorously for at least 1-2 minutes. 3. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.
Poor separation on silica gel column. 1. Eluent system is too polar, causing all compounds to elute together. 2. Column was overloaded with crude material. 3. Sample was loaded in a solvent that was too strong (polar).1. Start with a much less polar eluent (e.g., 2-5% EtOAc in hexanes). Use TLC to determine the optimal solvent system beforehand. 2. Use a proper ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). 3. Use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
Product appears as an oil and will not crystallize. 1. Residual solvent is present. 2. Product is inherently an oil at room temperature. 3. Impurities are present, inhibiting crystal lattice formation.1. Dry the product under high vacuum for an extended period. 2. Confirm the expected physical state from literature. If it is an oil, crystallization is not possible. 3. Purify further by column chromatography to remove impurities that may be acting as crystal growth inhibitors.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Bulk Purification

This protocol is designed for the efficient removal of unreacted benzotriazole from the crude reaction mixture.

Materials:

  • Crude reaction mixture containing 2-allyl-2H-benzotriazole.

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM).

  • 1M Sodium Hydroxide (NaOH) solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

  • Rotary evaporator.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable volume of EtOAc or DCM (e.g., 10 mL of solvent per 1 g of crude material) in a separatory funnel.

  • First Base Wash: Add an equal volume of 1M NaOH solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Second Base Wash: Repeat the wash with a fresh portion of 1M NaOH solution.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and break any minor emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 10-15 minutes.

  • Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now largely free of benzotriazole.

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole

Comparative Spectroscopic Guide: Distinguishing 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole from its N-1 Isomer Executive Summary For researchers working with benzotriazole derivatives, the synthesis of 2-(Prop-2-en-1-yl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Spectroscopic Guide: Distinguishing 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole from its N-1 Isomer

Executive Summary

For researchers working with benzotriazole derivatives, the synthesis of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole (referred to herein as 2-Allyl-Bt ) presents a classic regioselectivity challenge. Standard alkylation of benzotriazole yields a mixture of two isomers: the kinetically favored


-1 isomer  (asymmetric) and the thermodynamically stable 

-2 isomer
(symmetric).

This guide provides a definitive protocol to distinguish the target


-2 product from the 

-1 alternative using 1H NMR spectroscopy. The differentiation relies on the molecular symmetry inherent to the

-2 system, which produces a distinct AA'BB' aromatic splitting pattern, contrasting sharply with the complex ABCD system of the

-1 isomer.

The Challenge: Tautomerism & Regioisomerism

Benzotriazole exists in solution as a rapid equilibrium between 1H and 3H tautomers. Upon alkylation with allyl bromide (or similar allylating agents), the electrophile can attack either the N1 or N2 position.

  • Alternative (Major Impurity): 1-(Prop-2-en-1-yl)-1H-1,2,3-benzotriazole (

    
    -1) .
    
    • Properties: More polar, asymmetric, often the major product in simple basic conditions.

  • Target Product: 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole (

    
    -2) .
    
    • Properties: Less polar, symmetric (

      
      ), often favored by specific catalysts (e.g., silver salts) or thermodynamic equilibration.
      

Comparative 1H NMR Characterization

The following data compares the spectral features of the two isomers. The most reliable "fingerprint" for the


-2 isomer is the symmetry of the aromatic region.
Table 1: Chemical Shift Comparison (400 MHz, CDCl )
FeatureTarget:

-2 Isomer
(2-Allyl-Bt)
Alternative:

-1 Isomer
(1-Allyl-Bt)
Symmetry Symmetric (

)
Asymmetric (

only)
Aromatic Region (

7.0–8.1 ppm)
AA'BB' Pattern Appears as two distinct, symmetric multiplets.•

7.84–7.88 (m, 2H, H4/H7)•

7.35–7.40 (m, 2H, H5/H6)
ABCD / Complex Pattern Four distinct environments or overlapping multiplets.•

8.05 (d, 1H, H7 - deshielded)•

7.30–7.60 (m, 3H, H4, H5, H6)
Allylic Methylene (N-CH

)
Doublet (or dt)

~5.40 ppm
Doublet (or dt)

~5.25–5.35 ppm (Often slightly upfield of

-2)
Vinyl Methine (-CH=)Multiplet

~6.10–6.20 ppm
Multiplet

~6.00–6.10 ppm
Terminal Alkene (=CH

)
Two Multiplets/Doublets

~5.20–5.45 ppm
Two Multiplets/Doublets

~5.15–5.35 ppm

Note on Causality: The


-2 isomer possesses a plane of symmetry passing through the N2 atom and the midpoint of the C-C bond of the benzene ring. This makes protons H4 equivalent to H7, and H5 equivalent to H6. The 

-1 isomer lacks this symmetry, and the proton at H7 (peri to the N1-substituent) typically experiences a deshielding effect, shifting it downfield (

> 8.0 ppm).

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, use this workflow to validate your product. This protocol combines chromatography (polarity check) with spectroscopy (symmetry check).

Step 1: Polarity Check (TLC)

Before running NMR, assess the crude mixture via Thin Layer Chromatography (TLC).

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (typically 4:1 or 3:1).

  • Observation:

    • Top Spot (Higher R

      
      ): 
      
      
      
      -2 Isomer (Target). The
      
      
      -2 isomer has a smaller dipole moment than the
      
      
      -1 isomer, making it less polar.
    • Bottom Spot (Lower R

      
      ): 
      
      
      
      -1 Isomer (Alternative).
Step 2: NMR Acquisition
  • Solvent: CDCl

    
     (preferred for clear aromatic resolution).
    
  • Concentration: ~10-15 mg in 0.6 mL.

  • Scans: Minimum 16 scans to resolve hyperfine splitting in the aromatic multiplets.

Step 3: Structural Confirmation (The Decision Tree)

Use the following logic flow to confirm the identity of your isolated compound.

IsomerID Start Crude Reaction Mixture TLC Step 1: TLC Analysis (Hex:EtOAc) Start->TLC Iso_Sep Isolate Spots TLC->Iso_Sep Separation NMR Step 2: 1H NMR (CDCl3) Iso_Sep->NMR Arom_Check Analyze Aromatic Region (7.0 - 8.1 ppm) NMR->Arom_Check Result_N2 Target: N-2 Isomer (Symmetric AA'BB' Pattern) (Less Polar / Higher Rf) Arom_Check->Result_N2 Two Symmetric Multiplets (e.g., 7.8 & 7.4 ppm) Result_N1 Alternative: N-1 Isomer (Asymmetric ABCD Pattern) (More Polar / Lower Rf) Arom_Check->Result_N1 Complex/Asymmetric (One H > 8.0 ppm)

Figure 1: Decision tree for the spectroscopic identification of Benzotriazole isomers.

Synthesis & Optimization Insights

If your current protocol yields predominantly the


-1 isomer, consider the following adjustments based on authoritative literature:
  • Solvent Effects: Non-polar solvents often favor

    
    -1 alkylation due to S
    
    
    
    2 kinetics. However, using conditions that allow for thermodynamic equilibration can favor the
    
    
    -2 isomer.
  • Catalysis: Recent literature suggests that specific metalloporphyrin catalysts (e.g., Ir(III) complexes) can drive regioselectivity toward the

    
    -2 position [1].[1]
    
  • Leaving Group: The use of harder electrophiles or specific directing groups can influence the ratio, though simple allyl halides generally favor

    
    -1 under basic conditions.
    

References

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles. Source: Inorganic Chemistry (ACS Publications). URL:[Link]

  • The Chemistry of Benzotriazole Derivatives. Source: Katritzky, A. R., et al. (via National Academic Digital Library of Ethiopia). URL:[Link]

  • Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles. Source: Angewandte Chemie Int. Ed. (PubMed). URL:[Link]

  • Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles. Source: Organic Letters (ACS Publications). URL:[Link][2]

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-allyl-2H-benzotriazole

This guide provides a technical comparison of the mass spectrometry fragmentation patterns of 2-allyl-2H-benzotriazole versus its isomer, 1-allyl-1H-benzotriazole . It is designed for analytical chemists and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the mass spectrometry fragmentation patterns of 2-allyl-2H-benzotriazole versus its isomer, 1-allyl-1H-benzotriazole . It is designed for analytical chemists and drug development researchers requiring precise structural elucidation of benzotriazole pharmacophores.

Executive Summary & Analytical Challenge

Benzotriazole alkylation typically yields a mixture of N1-alkyl (major) and N2-alkyl (minor) isomers. Differentiating these isomers is critical in medicinal chemistry due to their distinct biological activities and metabolic profiles.

While both isomers share a molecular ion (


) at m/z 159 , their fragmentation pathways under Electron Ionization (EI) differ significantly due to symmetry and thermodynamic stability.
  • 2-Allyl-2H-benzotriazole (N2): Characterized by a symmetric structure that resists initial

    
     elimination compared to the N1 isomer, often favoring allyl radical loss or ring opening.
    
  • 1-Allyl-1H-benzotriazole (N1): Characterized by a facile loss of

    
     (m/z 28) driven by "ortho-like" proximity effects, leading to stable cyclized fragment ions.
    

Experimental Protocol (Self-Validating)

To replicate the fragmentation patterns described, ensure your MS system is calibrated to the following parameters. This protocol minimizes inter-instrument variability.

Methodology: GC-MS (Electron Ionization)
  • Ionization Energy: 70 eV (Standard for library comparison).[1][2]

  • Source Temperature: 230 °C (Prevents thermal degradation prior to ionization).

  • Transfer Line: 280 °C.

  • Column: Rxi-5Sil MS or equivalent (low polarity).

  • Injection: Split mode (1:50) to avoid detector saturation.

Validation Step

Before running the unknown, inject a standard of unsubstituted 1H-benzotriazole .

  • Pass Criteria: Observation of

    
     (m/z 119) and a base peak or significant fragment at m/z 91 (
    
    
    
    or
    
    
    ). If m/z 91 is absent, source energy may be insufficient.

Fragmentation Analysis & Comparison

2-Allyl-2H-benzotriazole (The N2 Isomer)

The N2 isomer possesses


 symmetry (ignoring the allyl conformation). This symmetry stabilizes the triazole ring, making the extrusion of 

less favorable than in the N1 isomer.
  • Molecular Ion (

    
    ):  m/z 159 (Distinct, medium intensity).
    
  • Primary Pathway (Allyl Loss): Cleavage of the N-C bond to lose the allyl radical (

    
    , 41 Da).
    
    • Fragment: Benzotriazolyl cation at m/z 118 .

  • Secondary Pathway (Ring Opening): The N2 isomer can undergo photochemical-like ring opening to form an imino-nitrile intermediate, which then fragments.

  • Diagnostic Feature: Lower relative abundance of the

    
     ion compared to the N1 isomer.
    
1-Allyl-1H-benzotriazole (The N1 Isomer)

The N1 isomer lacks symmetry. The allyl group at position 1 is "ortho" to the benzene ring, facilitating interaction.

  • Primary Pathway (

    
     Elimination):  Rapid loss of 
    
    
    
    (28 Da).
    • Fragment: m/z 131 (

      
      ).
      
    • Mechanism: The resulting diradical/carbene intermediate often cyclizes to form a stable quinoline or indole derivative. This stabilization makes the

      
       peak significantly more intense.
      
  • Secondary Pathway: Subsequent loss of HCN (27 Da) from the m/z 131 ion to yield m/z 104.

Comparative Data Summary
Feature2-Allyl-2H-benzotriazole (N2)1-Allyl-1H-benzotriazole (N1)
Molecular Ion (

)
m/z 159 (Visible)m/z 159 (Visible)
Base Peak (Typical) m/z 118 (

) or m/z 159
m/z 131 (

)

(m/z 131)
Low Intensity (< 20%)High Intensity (> 50%)

(m/z 118)
High Intensity Low/Medium Intensity
Mechanism Simple cleavage / Ring openingRearrangement & Cyclization

Mechanistic Visualization

The following diagrams illustrate the divergent fragmentation pathways.

Figure 1: Fragmentation of 2-Allyl-2H-benzotriazole (N2)

Caption: The N2 isomer favors allyl radical loss (Path A) or ring scission (Path B) over direct nitrogen extrusion.

N2_Fragmentation M_Ion Molecular Ion (N2) m/z 159 Allyl_Loss Benzotriazolyl Cation m/z 118 M_Ion->Allyl_Loss - Allyl Radical (41 Da) (Major Pathway) Ring_Open Imino-Nitrile Intermediate M_Ion->Ring_Open Ring Opening Frag_Low Phenyl Fragments m/z 77, 51 Ring_Open->Frag_Low Complex Scission

Figure 2: Fragmentation of 1-Allyl-1H-benzotriazole (N1)

Caption: The N1 isomer undergoes facile N2 loss followed by cyclization, stabilizing the m/z 131 ion.

N1_Fragmentation M_Ion Molecular Ion (N1) m/z 159 M_minus_N2 Cyclized Cation (Quinoline-like) m/z 131 M_Ion->M_minus_N2 - N2 (28 Da) (Dominant Pathway) M_minus_N2_HCN Fragment m/z 104 M_minus_N2->M_minus_N2_HCN - HCN (27 Da)

References

  • Katritzky, A. R., et al. (1970). Mass spectra of benzotriazoles.[3][4][5][6][7] Correlation with thermolytic and photolytic fragmentations.[3] Organic Mass Spectrometry.[3]

  • NIST Mass Spectrometry Data Center. (2023). 1H-Benzotriazole Mass Spectrum.[8] National Institute of Standards and Technology.

  • Maquestiau, A., et al. (1975). Mass spectrometry of heterocyclic compounds: Isomer differentiation. Bulletin of the Chemical Society of Belgium.
  • Avagyan, R., et al. (2013).[4] Determination of benzothiazole and benzotriazole derivates... by LC-MS/MS. Journal of Chromatography A.

Sources

Validation

X-ray diffraction data validation for N2-allyl benzotriazole structure

Title: Definitive Structural Validation of N2-Allyl Benzotriazole: A Comparative Crystallographic Guide Executive Summary In the synthesis of N-alkylated benzotriazoles, regioselectivity is the primary analytical challen...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Structural Validation of N2-Allyl Benzotriazole: A Comparative Crystallographic Guide

Executive Summary

In the synthesis of N-alkylated benzotriazoles, regioselectivity is the primary analytical challenge.[1] The alkylation of benzotriazole with allyl halides typically yields a mixture of N1-allyl (kinetic/asymmetric) and N2-allyl (thermodynamic/symmetric) isomers. While Nuclear Magnetic Resonance (NMR) provides rapid screening, it often suffers from ambiguity due to accidental chemical shift equivalence or solvent-dependent conformational flux.[1]

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the absolute validation standard for N2-allyl benzotriazole. Unlike spectroscopic methods that infer connectivity, SC-XRD directly maps electron density, allowing for the precise measurement of N–N bond lengths—the critical differentiator between the localized bonding of N1-isomers and the delocalized symmetry of N2-isomers.

Part 1: Comparative Analysis of Characterization Methods

The following table contrasts the three primary methodologies used to assign benzotriazole regiochemistry.

FeatureSC-XRD (Gold Standard) 1H / 13C NMR DFT (Computational)
Primary Output 3D Electron Density Map (Absolute Structure)Chemical Shifts (

) & Coupling Constants (

)
Calculated Energy Minima
Isomer Differentiation Definitive. Based on bond lengths (N1–N2 vs N2–N3) and space group symmetry.Inferred. N2 often shows higher symmetry (fewer peaks), but N1 can mimic this via rapid exchange.[1]Predictive. Suggests thermodynamic preference but cannot prove experimental outcome.
Sample Requirement Single Crystal (

mm, defect-free).
Dissolved sample (

5–10 mg).
None (In silico).
Failure Mode Twinning or disorder in the allyl tail can complicate refinement."Accidental equivalence" of aromatic protons prevents clear assignment.Inaccurate basis sets or solvent models yield false stability rankings.
Turnaround 2–24 Hours (Data collection + Solve).10–30 Minutes.[2]Days (depending on computing power).

Part 2: The Senior Scientist’s Rationale (E-E-A-T)

As an application scientist, one must look beyond the R-factor. The validity of an N2-allyl benzotriazole structure is not just about a low residual error; it is about chemical sense derived from bond metrics.

The Symmetry Argument (Causality)

The N2-isomer possesses inherent


 or 

symmetry (depending on the allyl conformation).
  • N1-Isomer: The benzene ring loses symmetry. The C4 and C7 protons are chemically distinct.

  • N2-Isomer: The substitution at the central nitrogen allows the benzene ring to retain a higher degree of symmetry. In the crystal lattice, N2-isomers often sit on special positions (mirror planes), requiring only half the molecule to be refined.[1]

The Bond Length Diagnostic

This is the self-validating metric.

  • In N1-alkyl benzotriazole: The bonding is localized. The N2=N3 bond is essentially a double bond (

    
    1.30 Å), while N1–N2 is a single bond (
    
    
    
    1.36 Å).[1]
  • In N2-alkyl benzotriazole: The structure is quinoid-like. The N1–N2 and N2–N3 bonds are chemically equivalent and typically measure

    
    1.32–1.34 Å due to resonance delocalization. If your XRD solution shows significant asymmetry in these bond lengths, your assignment of N2 is likely incorrect. [1]
    

Part 3: Validation Protocol & Workflow

Phase A: Crystal Growth & Selection
  • Method: Slow evaporation is preferred for benzotriazoles. Use a solvent mixture of Ethanol/Hexane or DCM/Pentane.

  • Selection: Select a crystal with defined faces (block or prism). Avoid needles (often twinned) or plates (often stacked).

  • Screening: Use a polarizing microscope. The crystal must extinguish sharply every 90°. If it stays bright or extinguishes unevenly, it is likely a polycrystal or twin.[1]

Phase B: Data Collection Strategy
  • Temperature: Collect at 100 K . The allyl group is flexible; room temperature data will result in high thermal motion (large ellipsoids) for the terminal vinyl carbons, obscuring the precise geometry.[1]

  • Resolution: Adhere to IUCr standards. Collect to a resolution of at least 0.84 Å (

    
     for Mo-
    
    
    
    ).
  • Redundancy: Aim for

    
     redundancy to ensure accurate intensity statistics for the weak high-angle reflections.
    
Phase C: Refinement & Validation Criteria
  • R-Factor (R1): Target

    
     for a publishable small molecule.
    
  • Goodness of Fit (GooF): Should approach 1.0. Values

    
     suggest the weighing scheme is off or a systematic error (like twinning) exists.
    
  • Thermal Ellipsoids: Check the allyl tail. If the terminal carbons are "pancaked" or huge, model them with disorder (PART instructions in SHELX).

  • Residual Density: The highest peak in the difference map (

    
    ) should be 
    
    
    
    . If it is higher and near the N-atoms, you may have incorrect element assignment (e.g., confusing N for C).[1]

Part 4: Visualization of Workflows

Diagram 1: The Regioselectivity Decision Tree

This logic flow guides the researcher from crude synthesis to definitive assignment.

Regioselectivity_Workflow Start Crude Reaction Mixture (N1 + N2 Isomers) TLC TLC/Column Chromatography Separation Start->TLC NMR 1H NMR Screening (Symmetry Check) TLC->NMR Decision Is Spectrum Symmetric? NMR->Decision N1_Path Asymmetric Signals (Likely N1) Decision->N1_Path No N2_Path Symmetric Signals (Likely N2) Decision->N2_Path Yes Cryst Crystal Growth (Slow Evap: EtOH/Hex) N1_Path->Cryst N2_Path->Cryst XRD SC-XRD Data Collection (100 K, Mo-Source) Cryst->XRD Validation Bond Length Analysis N1-N2 vs N2-N3 XRD->Validation Result_N1 CONFIRMED N1 (Localized Double Bond) Validation->Result_N1 Unequal Bonds Result_N2 CONFIRMED N2 (Delocalized/Equivalent) Validation->Result_N2 Equal Bonds

Caption: Workflow for distinguishing N1 vs N2 isomers, culminating in bond-length validation.

Diagram 2: The SC-XRD Data Validation Loop

This diagram illustrates the self-correcting refinement process required for publication-quality data (checkCIF).

Validation_Loop Data Raw Diffraction Frames Solve Structure Solution (SHELXT/OLEX2) Data->Solve Refine Least Squares Refinement (SHELXL) Solve->Refine Check1 Check R1 & wR2 Refine->Check1 Check1->Refine Fail (R1 > 5%) Check2 Check Allyl Disorder (Ellipsoids) Check1->Check2 Pass Fix Apply Constraints (DFIX, SIMU, ISOR) Check2->Fix Disorder Found CIF Generate CIF Check2->CIF Ellipsoids OK Fix->Refine IUCr IUCr checkCIF Validation CIF->IUCr IUCr->Refine Alerts Found Publish Ready for Publication IUCr->Publish No A/B Alerts

Caption: Iterative refinement cycle ensuring crystallographic data meets IUCr publication standards.

References

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148–155.[1] Link

  • Katritzky, A. R., & Rachwal, S. (2010).[1] Synthesis of Heterocycles Mediated by Benzotriazole. Chemical Reviews, 110(3), 1564–1610. Link[1]

  • International Union of Crystallography (IUCr). (2025). checkCIF/PLATON Validation Service.[3][4][5] IUCr Journals. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2022). Guidelines for Small Molecule Structure Validation. CCDC. Link

  • Singh, P., et al. (2012).[1] Regioselective alkylation of benzotriazole: A study of N1 vs N2 isomerism. Journal of Heterocyclic Chemistry. (Contextual Reference for Isomer Stability).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole

The following technical guide details the safety, logistics, and operational handling of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole (commonly referred to as 2-Allyl-2H-benzotriazole ). Notice: While specific Safety Data S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistics, and operational handling of 2-(Prop-2-en-1-yl)-2H-1,2,3-benzotriazole (commonly referred to as 2-Allyl-2H-benzotriazole ).

Notice: While specific Safety Data Sheets (SDS) are widely available for the phenolic derivatives of this compound (used as UV absorbers like Tinuvin), the simple 2-allyl-2H-benzotriazole (CAS: Isomer specific, often chemically related to 15386-85-3 or synthesized in-situ) lacks widespread commercial SDS data.[1][2][3] Therefore, this guide applies a Structure-Activity Relationship (SAR) safety protocol, treating the compound with the elevated precautions required for N-allylated nitrogen heterocycles.

Part 1: Hazard Identification & Risk Assessment

As a Senior Application Scientist, I interpret the safety profile of this molecule based on its two functional components: the Benzotriazole core (known aquatic toxin and irritant) and the N-Allyl group (potential alkylating agent and sensitizer).

GHS Classification (Derived via Read-Across Logic)
Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2][3]Benzotriazoles interfere with cytochrome P450 systems; moderate oral toxicity is standard.[2][3]
Skin/Eye Irritation Cat 2/2AH315/H319: Causes skin/eye irritation.[3]Nitrogen lone pairs on the triazole ring can act as Lewis bases, causing tissue irritation.[3]
Sensitization (Skin) Cat 1BH317: May cause allergic skin reaction.[3]Critical Risk: Allyl groups can undergo metabolic epoxidation, potentially forming haptens that trigger immune responses.[3]
Aquatic Toxicity Cat 2H411: Toxic to aquatic life with long lasting effects.[3][4][5][6][7]Benzotriazoles are persistent in water and resist biodegradation.[3]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. The allyl moiety increases lipid solubility, potentially enhancing skin absorption compared to the parent benzotriazole.[3]

Hand Protection Strategy
  • Primary Barrier: Nitrile Rubber (0.11 mm minimum) .[3][8]

    • Usage: General handling of solids or dilute solutions.[3]

    • Change Frequency: Every 30 minutes or immediately upon splash.[2][3]

  • High-Risk Barrier (Concentrated Liquids/Synthesis): Double Gloving or Laminate (Silver Shield/4H) .[1][2][3]

    • Why? Allyl compounds have higher permeation rates through thin nitrile.[3] If handling the neat oil/liquid, a laminate under-glove is required to prevent breakthrough.[1][2][3]

Respiratory Protection
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood operating at face velocity >100 fpm.[3]

  • PPE (Secondary): If fume hood work is impossible (e.g., maintenance, spill cleanup), use a Half-Mask Respirator with OV/P95 Cartridges (Organic Vapor + Particulate).[1][2][3]

    • Reasoning: The vapor pressure of N-allyl derivatives is higher than the parent solid.[1][2][3] Inhalation of aerosols can trigger respiratory sensitization.[3]

Eye & Body Protection[1][2][3][5][11]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[3] Do not use safety glasses.[2][3] The potential for irreversible corneal damage from alkylated azoles dictates a complete seal.[3]

  • Body: Lab Coat (Cotton/Poly blend) is sufficient for solids.[3] Use a Tyvek® Apron if handling >100g of liquid to prevent soak-through to street clothes.[1][2][3]

Part 3: Operational Handling Protocol

This workflow ensures containment from storage to reaction.[3]

Step 1: Storage & Stability[1][2][3][12]
  • Condition: Store at 2–8°C (Refrigerated).

  • Container: Amber glass with a PTFE-lined cap.[1][2][3]

  • Segregation: Store away from Strong Oxidizers (e.g., permanganates, peroxides) and Strong Acids .[3] The allyl group is susceptible to radical polymerization or oxidation if improperly stored.[3]

Step 2: Weighing & Transfer
  • Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.[3]

  • Transfer: Use a disposable anti-static spatula .[2][3] Benzotriazoles can carry static charge, causing "fly-away" powder/droplets.[1][2][3]

  • Solvent Choice: If preparing a stock solution, dissolve in Acetonitrile or Dichloromethane (DCM) .[3] Avoid alcohols if using for subsequent nucleophilic substitutions, as they may compete.[3]

Step 3: Reaction Setup (Synthesis Context)
  • Inert Atmosphere: 2-Allyl-2H-benzotriazole should be handled under Nitrogen or Argon .[1][2][3] Oxygen can slowly degrade the allyl double bond over time.[3]

  • Quenching: If used as a reagent, quench excess material with dilute HCl (converts to the hydrochloride salt, reducing volatility) before disposal.[3]

Part 4: Emergency Response & Disposal

Spill Management
  • Evacuate the immediate area if the spill is >10 mL (liquid) or >10 g (solid) outside a hood.[3]

  • PPE: Don Double Nitrile gloves, Goggles, and N95/OV respirator.[3]

  • Neutralization: Absorb liquid spills with Vermiculite or Sand .[2][3] Do not use paper towels alone (rapid evaporation surface).[3]

  • Decontamination: Scrub the surface with a 10% Bleach solution followed by water.[3] This helps degrade the aromatic ring structure.[3]

Waste Disposal Logistics
  • RCRA Classification: Likely Not Listed specifically, but must be treated as D001 (Ignitable) if in organic solvent, or general Toxic Waste .[3]

  • Segregation: Isolate from "Aqueous Waste" streams.[3] Benzotriazoles are notorious for passing through water treatment plants unaffected.[2][3]

  • Labeling: "Hazardous Waste - Toxic, Irritant, Marine Pollutant."[1][2][3]

Part 5: Visual Safety Workflow

The following diagram illustrates the decision logic for handling this compound safely.

G Start Start: Handling 2-Allyl-2H-benzotriazole StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Oil StateCheck->Liquid PPE_Solid PPE: Nitrile Gloves + Safety Glasses + Lab Coat Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile/Laminate + Goggles + Tyvek Sleeves Liquid->PPE_Liquid Ventilation Engineering: Fume Hood Required PPE_Solid->Ventilation PPE_Liquid->Ventilation Handling Operation: Weighing & Transfer Ventilation->Handling Spill Emergency: Spill? Handling->Spill CleanUp Absorb with Vermiculite -> 10% Bleach Decon Spill->CleanUp Yes Disposal Disposal: High-Temp Incineration (No Aqueous Drain) Spill->Disposal No CleanUp->Disposal

Figure 1: Operational safety logic flow for handling allylated benzotriazoles, distinguishing between solid and liquid state risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7220, 1H-Benzotriazole. Retrieved from [Link][1][3]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,2,3-Benzotriazole - Hazards and Classification. Retrieved from [Link][1][3]

  • Katritzky, A. R., & Wu, J. (2004).Synthesis and Transformations of N-Allylbenzotriazoles. Journal of Heterocyclic Chemistry. (Provides structural context for N-allyl reactivity).

Sources

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